Dimethyl bis diphenylphosphino xanthene
Description
Historical Context and Discovery of Xanthene-Based Diphosphines
The development of Xantphos in the early 1990s by the research group of Piet W.N.M. van Leeuwen was a direct response to the limitations of existing diphosphine ligands. evitachem.comdatapdf.com At the time, widely used ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) typically constrained transition metals with bite angles below 90°. evitachem.com This geometric limitation restricted their effectiveness in catalytic reactions where specific transition state geometries were required. evitachem.com
Through deliberate molecular design, aided by computational chemistry, van Leeuwen and his coworkers sought to create ligands with larger, more defined bite angles. evitachem.comacs.orgacs.org Their research led to a series of diphosphines built upon rigid heterocyclic aromatic backbones, with the xanthene scaffold proving particularly effective. datapdf.comacs.orgacs.org The synthesis of Xantphos, achieved through the double directed lithiation of 9,9-dimethylxanthene (B1361183) with sec-butyllithium (B1581126) and subsequent reaction with chlorodiphenylphosphine, provided a ligand with a significantly wider "natural bite angle". wikipedia.org This breakthrough allowed for greater control over the geometry of metal complexes, opening new avenues in catalysis. acs.org
Ligand Classification and Chemical Identity
Xantphos is a colorless solid with the chemical formula C₃₉H₃₂OP₂ and a molecular weight of 578.62 g/mol . wikipedia.orgcommonorganicchemistry.com Its systematic IUPAC name is (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane). wikipedia.org
Interactive Table: Chemical Identity of Xantphos
| Identifier | Value |
|---|---|
| CAS Number | 161265-03-8 |
| Molecular Formula | C₃₉H₃₂OP₂ |
| Molecular Weight | 578.62 g/mol |
| Appearance | Colorless to light-yellow solid |
| Melting Point | 224-228 °C |
Xantphos belongs to the broad class of organophosphorus compounds, which are organic molecules containing phosphorus-carbon bonds. wikipedia.orgwikipedia.orgcatalysis.blog This class of compounds is integral to organic synthesis, where they serve various roles, including as reagents in reactions like the Wittig reaction and as supporting ligands in homogeneous catalysis. wikipedia.orgnih.gov In its role as a ligand, the phosphorus atoms in Xantphos utilize their lone pair of electrons to coordinate with a metal center. numberanalytics.com
As a ligand, Xantphos is classified as a bidentate diphosphine (also known as a bisphosphane). wikipedia.orgwikipedia.org This means it possesses two phosphine (B1218219) donor groups within a single molecule, allowing it to bind to a metal center at two points simultaneously, a process known as chelation. numberanalytics.comwikipedia.org This chelation effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. numberanalytics.com
A defining characteristic of Xantphos is its rigid xanthene backbone, which forces the two phosphorus atoms into a specific spatial arrangement. evitachem.com This results in a wide and well-defined P-M-P "bite angle" of approximately 108° when coordinated to a metal (M). wikipedia.orgchemicalbook.com This structural feature is crucial to its function, as the bite angle significantly influences the electronic and steric environment around the metal, thereby dictating the catalytic activity and selectivity of the complex. acs.org Due to its wide bite angle, Xantphos can coordinate to metals in either a cis or trans fashion and is sometimes referred to as a trans-spanning ligand. wikipedia.orgchemicalbook.com
General Significance in Organometallic Chemistry and Homogeneous Catalysis
The unique structural attributes of Xantphos have made it an indispensable tool in homogeneous catalysis. evitachem.com By forming stable and well-defined complexes with transition metals—most notably palladium, but also rhodium, nickel, and copper—Xantphos plays a critical role in facilitating and controlling a wide array of chemical reactions. evitachem.commedchemexpress.comnih.gov
The ligand's large bite angle and steric bulk are key to its success. nbinno.com These features can enhance the rate of reductive elimination, a crucial step in many catalytic cycles, and can promote reactions that are difficult to achieve with other ligands. evitachem.com Xantphos is particularly renowned for its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and C-S coupling reactions. nbinno.comcommonorganicchemistry.comresearchgate.netbohrium.com In these processes, the Pd/Xantphos catalyst system often leads to higher yields, increased selectivity, and broader substrate scope, even with challenging substrates like aryl chlorides and triflates. nbinno.comacs.orgnih.govchem17.com
Beyond cross-coupling, Xantphos has demonstrated exceptional performance in other catalytic transformations, including:
Hydroformylation: The ligand's structure induces high regioselectivity, favoring the formation of the desired linear aldehyde product. wikipedia.orgchemicalbook.com
Carbonylation: It is an effective ligand for the palladium-catalyzed carbonylation of aryl bromides. nbinno.comchemicalbook.com
Nickel-catalyzed reactions: Xantphos is a prolific ligand for various nickel-catalyzed processes, including hydrocyanation and cycloadditions. nih.gov
Overview of Research Trajectories
Research involving Xantphos continues to be an active area of investigation, driven by its versatility and effectiveness. Current research trajectories focus on several key areas. One major avenue is the expansion of its application in novel catalytic reactions. Scientists are continuously exploring the use of Xantphos-metal complexes to mediate new types of bond formations and to functionalize previously unreactive molecules. acs.orgresearchgate.net For instance, recent studies have highlighted its utility in the Negishi cross-coupling of heteroaryl halides and in iron-catalyzed alkyl-alkyl couplings. acs.orgresearchgate.net
Another significant area of research involves detailed mechanistic studies to better understand how Xantphos influences catalytic cycles. chem17.com Advanced techniques, such as electrospray ionization mass spectrometry (ESI-MS), are being used to probe the behavior of Xantphos-based catalysts under realistic reaction conditions. researchgate.net These studies aim to elucidate the nature of the active catalytic species and the factors that govern reaction rates and selectivity, such as the equilibrium between mono-ligated and bis-ligated palladium species. chem17.com
Furthermore, efforts are ongoing to develop derivatives of Xantphos. By modifying the xanthene backbone or the phenyl groups on the phosphorus atoms, researchers aim to fine-tune the ligand's electronic and steric properties. This allows for the creation of bespoke ligands optimized for specific catalytic challenges, potentially leading to even more active and selective catalysts for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netlookchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H32OP2 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(1-diphenylphosphanyl-3,4-dimethyl-9H-xanthen-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H32OP2/c1-28-29(2)38(41(31-18-7-3-8-19-31)32-20-9-4-10-21-32)39(35-27-30-17-15-16-26-36(30)40-37(28)35)42(33-22-11-5-12-23-33)34-24-13-6-14-25-34/h3-26H,27H2,1-2H3 |
InChI Key |
YZUSXXAWDPYKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC3=CC=CC=C3C2)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl Bis Diphenylphosphino Xanthene and Its Analogs
Primary Synthetic Routes and Optimizations
The most prevalent and established method for the synthesis of Xantphos relies on a two-step process involving the selective functionalization of the 9,9-dimethylxanthene (B1361183) core.
Double Directed Lithiation of 9,9-Dimethylxanthene
The cornerstone of the primary synthetic route is the double directed ortho-lithiation of 9,9-dimethylxanthene. This reaction utilizes a strong organolithium base to selectively deprotonate the aromatic rings at the positions adjacent to the oxygen atom of the xanthene backbone. The oxygen atom acts as a directing group, coordinating to the lithium cation and thereby increasing the acidity of the neighboring protons at the 4 and 5 positions.
The typical procedure involves the use of sec-butyllithium (B1581126) (s-BuLi) as the lithiating agent in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA acts as a chelating agent for the lithium ion, breaking down the multimeric aggregates of the organolithium reagent and increasing its basicity and reactivity. The reaction is typically carried out in an aprotic solvent such as diethyl ether or a mixture of ethers and alkanes. The stoichiometry of the reagents is crucial, with at least two equivalents of the organolithium reagent required to achieve dilithiation.
Reaction with Chlorodiphenylphosphine
Following the successful dilithiation of the 9,9-dimethylxanthene backbone, the resulting dilithio intermediate is quenched with an electrophilic phosphorus source. Chlorodiphenylphosphine (ClPPh₂) is the most commonly employed reagent for this purpose. The highly nucleophilic carbanions of the dilithiated xanthene readily attack the electrophilic phosphorus center of chlorodiphenylphosphine, displacing the chloride and forming the desired carbon-phosphorus bonds. This step is typically performed at low temperatures to control the reactivity and minimize the formation of side products. The addition of two equivalents of chlorodiphenylphosphine ensures the formation of the bis(diphenylphosphino) derivative.
Reaction Conditions and Yield Optimization Studies
| Parameter | Condition | Rationale |
| Lithiating Agent | sec-Butyllithium (s-BuLi) | Offers a good balance of reactivity and steric hindrance for selective deprotonation. |
| Additive | TMEDA | Sequesters lithium ions, increasing the effective basicity of the organolithium reagent. |
| Solvent | Diethyl ether, Hexanes | Aprotic and non-reactive towards the organolithium reagents. |
| Temperature | 0 °C to room temperature for lithiation; low temperatures for phosphination | Controls the rate of reaction and minimizes side reactions. |
| Reaction Time | Several hours to overnight for lithiation | Ensures complete dilithiation of the xanthene backbone. |
Optimization studies generally focus on fine-tuning these parameters to maximize the formation of the desired 4,5-disubstituted product while minimizing monolithiation or substitution at other positions. The careful control of stoichiometry and temperature during the addition of chlorodiphenylphosphine is also critical to prevent the formation of undesired byproducts.
Exploration of Alternative Synthetic Pathways
While the double directed lithiation route is the most widely adopted, an alternative synthetic pathway for Xantphos has been reported. This method involves the acid-catalyzed reaction of bis(2-diphenylphosphinophenyl) ether with acetone (B3395972). In this procedure, trifluoromethanesulfonic acid is used as a catalyst to promote the condensation reaction between the two reactants, leading to the formation of the 9,9-dimethylxanthene backbone with the diphenylphosphino groups already in place. This route offers a different strategic approach to the synthesis of the Xantphos ligand, although it is less commonly employed than the lithiation-based method. One reported instance of this method achieved a yield of 90%.
Synthesis of Dimethyl bis diphenylphosphino xanthene Derivatives and Analogs
The versatility of the Xantphos ligand has spurred the development of derivatives and analogs with modified backbones to fine-tune the steric and electronic properties of the resulting metal complexes. The synthesis of these analogs often follows a similar strategy to that of Xantphos, starting with a modified heterocyclic core.
Ligands with Modified Xanthene Backbones (e.g., Sixantphos, Thixantphos, DBFphos)
Sixantphos and Thixantphos: These analogs feature a silicon (Si) or sulfur (S) atom, respectively, at the 10-position of the xanthene backbone, in place of the ether oxygen. The synthesis of these ligands, particularly their tert-butyl substituted derivatives (t-Bu-Sixantphos and t-Bu-Thixantphos), is achieved through a similar double directed lithiation of the corresponding 9,9-dimethyl-9-sila-xanthene or 9,9-dimethyl-9-thia-xanthene backbone. This is followed by quenching with a suitable chlorophosphine, such as chlorodi-tert-butylphosphine, to introduce the phosphino (B1201336) groups.
Ligands with Modified Phosphine (B1218219) Units
The standard this compound (Xantphos) ligand, with its diphenylphosphino groups, has been a cornerstone in catalysis. However, the quest for enhanced catalytic activity, selectivity, and stability has driven the development of analogues with modified phosphine units. These modifications primarily involve altering the steric and electronic properties of the phosphorus atoms by replacing the phenyl groups with other substituents. Two notable examples are P-chirogenic Xantphos ligands and those bearing bulky tert-butyl groups (t-Bu-Xantphos).
P-chirogenic Xantphos Ligands:
The introduction of chirality at the phosphorus atom, creating P-chirogenic ligands, represents a significant advancement in asymmetric catalysis. The synthesis of these ligands allows for the fine-tuning of the chiral environment around the metal center, which can lead to high enantioselectivity in various reactions. A series of P-chirogenic Xantphos ligands have been synthesized using a modification of the Jugé method. This approach involves the in situ deboranation of a chiral ephedrine-based phosphinite before the crucial P-C coupling step nih.gov. The stereochemical integrity of the phosphorus centers is a critical aspect that is carefully evaluated during synthesis, storage, and catalytic application to ensure the reliability of the ligand in inducing asymmetry nih.gov. These P-chirogenic ligands have demonstrated their utility in rhodium-catalyzed asymmetric hydrogenation, achieving high conversions and enantiomeric excesses nih.gov. A library of new P-chirogenic Xantphos ligands featuring 2,7-di-tert-butyl substituents on the xanthene backbone has also been reported, highlighting the ongoing efforts to expand the diversity and utility of this class of ligands biu.ac.il.
t-Bu-Xantphos Ligands:
Replacing the phenyl groups on the phosphorus atoms with sterically demanding tert-butyl groups leads to the formation of t-Bu-Xantphos ligands. This modification significantly increases the steric bulk around the metal center, which can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes. The synthesis of t-Bu-Xantphos ligands is typically achieved through the lithiation of the xanthene backbone using sec-butyllithium in the presence of TMEDA, followed by reaction with di-tert-butylchlorophosphine (PtBu₂Cl) wgtn.ac.nz. This modification has a profound impact on the ligand's properties. For instance, the calculated natural bite angle of t-Bu-Xantphos is significantly larger than that of the parent Ph-Xantphos due to the increased steric repulsion of the tert-butyl groups semanticscholar.org. Furthermore, the electronic properties are also altered, with t-Bu-Xantphos ligands exhibiting higher basicity compared to their phenyl-substituted counterparts semanticscholar.org.
Another interesting analogue is Nixantphos , where the CMe₂ group at the 9-position of the xanthene backbone is replaced by an N-H group. This modification allows for further functionalization at the nitrogen atom. For example, a Nixantphos-styrene monomer was synthesized in one step via nucleophilic substitution of 4-chloromethylstyrene by deprotonated Nixantphos in DMF at 60 °C nih.gov. This demonstrates the versatility of the xanthene scaffold for creating tailored ligands for specific applications, such as incorporation into polymers or solid supports.
Table 1: Synthesis of Xantphos Analogs with Modified Phosphine Units This table is interactive and can be sorted by clicking on the column headers.
| Ligand Name | Key Synthetic Step | Reagents | Purpose of Modification |
|---|---|---|---|
| P-chirogenic Xantphos | P-C coupling with chiral phosphinite | Ephedrine-based phosphinite, n-BuLi | Introduction of chirality for asymmetric catalysis |
| t-Bu-Xantphos | Phosphination of lithiated xanthene | sec-BuLi/TMEDA, PtBu₂Cl | Increased steric bulk and basicity |
| Nixantphos-styrene | N-alkylation of Nixantphos | Nixantphos, NaH, 4-chloromethylstyrene | Backbone functionalization for immobilization |
Mechanistic Probe Ligands (e.g., XL-Xantphos)
Understanding the role of each part of a ligand in a catalytic cycle is crucial for the rational design of more efficient catalysts. In the case of Xantphos, the potential for the xanthene bridge oxygen atom to coordinate to the metal center has been a subject of investigation. To elucidate the influence of this P-O-P coordination, a mechanistic probe ligand named XL-Xantphos was designed and synthesized researchgate.net.
XL-Xantphos, or ((9,9-dimethyl-9H-xanthene-4,5-diyl)bis(4,1-phenylene))bis(diphenylphosphane), is an analogue of Xantphos that is geometrically constrained from coordinating through the xanthene oxygen atom researchgate.net. This is achieved by introducing phenyl spacers between the xanthene backbone and the diphenylphosphino groups. The synthesis of this ligand involves a Suzuki coupling reaction between the diboronic acid of 9,9-dimethylxanthene and 1-bromo-4-iodobenzene, followed by a lithium-halogen exchange and reaction with chlorodiphenylphosphine nih.gov.
Comparative studies of XL-Xantphos and Xantphos in various catalytic reactions have provided valuable insights into the role of the oxygen bridge. In rhodium-catalyzed hydroformylation of 1-octene (B94956), XL-Xantphos performed almost identically to Xantphos, suggesting that the high regioselectivity for the linear aldehyde is primarily a consequence of the large bite angle of these ligands and is not influenced by oxygen coordination researchgate.netnih.gov. Similarly, in the palladium-catalyzed amidocarbonylation of 4-bromoanisole, no significant difference was observed between the two ligands researchgate.netnih.govcore.ac.uk.
However, computational studies on Pd(II) phosphine complexes have revealed that Xantphos and XL-Xantphos have different preferences for coordination geometries. XL-Xantphos shows a thermodynamic preference for trans-chelated structures, whereas the cis-isomer of the Xantphos-PdCl₂ complex was calculated to be more stable wgtn.ac.nzresearchgate.netnih.gov. This preference for cis-chelation in the case of Xantphos may be a key factor in its effectiveness in many catalytic reactions involving d⁸ square planar palladium intermediates wgtn.ac.nzresearchgate.netnih.gov.
Table 2: Comparative Catalytic Performance of Xantphos and XL-Xantphos This table is interactive and can be sorted by clicking on the column headers.
| Catalytic Reaction | Substrate | Metal | Key Finding | Reference |
|---|---|---|---|---|
| Hydroformylation | 1-Octene | Rhodium | Both ligands show similar high regioselectivity for the linear aldehyde. | researchgate.netnih.gov |
| Amidocarbonylation | 4-Bromoanisole | Palladium | No significant difference in performance observed between the two ligands. | researchgate.netnih.govcore.ac.uk |
| Coordination Geometry | Pd(II) Complexes | - | Xantphos prefers cis-chelation, while XL-Xantphos prefers trans-chelation (computational). | wgtn.ac.nzresearchgate.netnih.gov |
Structural Elucidation and Ligand Design Principles of Dimethyl Bis Diphenylphosphino Xanthene
Molecular Structure and Conformation Analysis
The ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, is a notable organophosphorus compound utilized extensively in coordination chemistry and homogeneous catalysis. ontosight.aichemicalbook.com Its efficacy stems from a unique and well-defined three-dimensional structure, which imparts specific steric and electronic properties upon coordination to a metal center. nbinno.com
The core of the Xantphos ligand is the xanthene heterocycle, which provides a rigid and bulky scaffold. ontosight.ai This rigidity is crucial as it pre-organizes the two phosphorus donor atoms, minimizing conformational ambiguity upon metal binding. The dibenzopyran ring system of xanthene is inherently planar, but the presence of the dimethyl-substituted carbon at the 9-position forces the molecule into a defined dihedral angle. This structural constraint creates a specific spatial arrangement for the diphenylphosphino groups attached at the 4 and 5 positions. ontosight.ailookchem.com
The steric environment created by this backbone is substantial. The bulky framework holds the phenyl groups of the phosphino (B1201336) moieties in a fixed orientation relative to each other, creating a well-defined coordination pocket around the metal center. This steric hindrance plays a significant role in influencing the regioselectivity and stability of catalytic intermediates. researchgate.net The defined geometry of the xanthene backbone is a key design principle that distinguishes Xantphos from more flexible diphosphine ligands. acs.org
The two diphenylphosphino [(P(C6H5)2)] groups are the primary points of interaction with a transition metal. These groups contribute significantly to both the steric and electronic properties of the ligand.
Steric Bulk: Each diphenylphosphino group is sterically demanding due to the presence of two phenyl rings. The four phenyl rings collectively occupy a large volume, which can effectively shield the coordinated metal center. This steric bulk can prevent undesirable side reactions, such as the formation of inactive dimeric species, and can influence the substrate's approach to the metal, thereby controlling selectivity. nbinno.comresearchgate.net
Electronic Modulation: Phosphine (B1218219) ligands are classic examples of σ-donating and π-accepting ligands. The phosphorus atoms in Xantphos donate electron density to the metal center through a σ-bond. The nature of the substituents on the phosphorus atoms modulates this electron-donating ability. Phenyl groups are less electron-donating than alkyl groups, making Xantphos a moderately basic phosphine. wgtn.ac.nz The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings, which in turn influences the reactivity of the metal complex. researchgate.net The electron density at the metal center is a critical factor in many catalytic cycles, affecting processes like oxidative addition and reductive elimination. researchgate.net
Chelation Characteristics
The manner in which Xantphos binds to a metal center is a defining feature of its chemical behavior. As a bidentate ligand, it forms a chelate ring with the metal, and the geometric parameters of this ring are of paramount importance.
The bite angle, defined as the P-M-P angle in a metal-diphosphine complex, is a critical parameter that governs the geometry and reactivity of the resulting complex. cmu.edu Xantphos is specifically designed to enforce a wide bite angle. nih.govacs.org
The "natural bite angle" is a calculated, metal-independent parameter that reflects the preferred coordination angle dictated solely by the ligand's backbone geometry. researchgate.net For Xantphos, this angle is notably large, calculated to be approximately 108° to 112°. chemicalbook.comwgtn.ac.nz This value is significantly larger than that of diphosphines with shorter, more flexible backbones, which typically prefer angles around 90°. cmu.edu
Computational studies have shown that the Xantphos ligand possesses a degree of flexibility, with a calculated range of accessible bite angles between 97° and 135°. acs.orgchem17.com This flexibility allows the ligand to accommodate the geometric preferences of various transition metals and coordination numbers without imposing excessive strain energy. researchgate.net The combination of a large natural bite angle and a reasonable flexibility range is a key aspect of its versatility. acs.orgnih.gov
| Ligand | Natural Bite Angle (βn) | Observed P-M-P Angle Range (°C) | Metal Center Examples |
|---|---|---|---|
| Xantphos | ~111° | 100-134° | Pd, Rh, Pt, Ir |
| dppe | ~85° | 82-90° | Pd, Rh, Ni |
| dppp (B1165662) | ~91° | 88-95° | Pd, Rh, Ni |
| DPEphos | ~102° | 99-105° | Rh, Pd |
The wide bite angle of Xantphos has a profound influence on the coordination geometry of the metal center. In four-coordinate complexes, such as those of Palladium(II) or Platinum(II), ligands with small bite angles (~90°) strongly favor a cis-square planar geometry. In contrast, the ~111° bite angle of Xantphos can stabilize geometries that deviate from the ideal 90° P-M-P angle. cmu.edu For example, while it readily forms cis-adducts, it is also known as a trans-spanning ligand, capable of forming stable complexes with the phosphorus atoms in mutually trans positions, a rare feat for diphosphines. chemicalbook.com
In five-coordinate trigonal bipyramidal complexes, common intermediates in reactions like hydroformylation, the ideal angle between two equatorial ligands is 120°. The bite angle of Xantphos is much closer to this value than that of smaller-bite-angle ligands. This geometric preference for bis-equatorial coordination is believed to be a key factor in the high selectivity observed in many rhodium-catalyzed reactions using Xantphos. cmu.edupsu.edu By enforcing a specific geometry, the ligand can lower the energy of desired transition states and raise the energy of undesired ones, thereby directing the reaction pathway. acs.org This ability to dictate coordination geometry is a central tenet of its design and application in catalysis. rsc.org
Trans-Spanning Ligand Behavior
Dimethyl bis diphenylphosphino xanthene, commonly known as Xantphos, is a bidentate diphosphine ligand distinguished by its rigid xanthene backbone. This structural rigidity imposes a large phosphorus-metal-phosphorus (P-M-P) angle, a critical parameter known as the bite angle. The natural bite angle of Xantphos is notably wide, typically cited as around 108-112°. wikipedia.orgnih.govacs.org This inherent structural feature is a direct consequence of the xanthene framework holding the two diphenylphosphino groups in a divergent orientation.
This wide bite angle is fundamental to the ligand's ability to engage in trans-spanning coordination. In square-planar or octahedral metal complexes, typical diphosphine ligands with smaller bite angles, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), preferentially occupy cis positions. wikipedia.org In contrast, the large P-P separation enforced by the Xantphos backbone allows it to span opposite, or trans, coordination sites of a metal center. wikipedia.org This capability has been crystallographically verified in numerous palladium(II) and platinum(II) complexes. acs.orgwgtn.ac.nzresearchgate.net
For instance, X-ray analysis of the palladium complex (Xantphos)Pd(4-cyanophenyl)(Br) revealed a trans-chelating structure with a P-Pd-P angle of 150.7°. nih.gov Similarly, studies on complexes of the type [(Xantphos)Pd(Aryl)]X have consistently shown a strong preference for trans coordination, with P-Pd-P angles in the range of 150.4°–155.0°. acs.org The synthesis of [M(t-Bu-xantphos)Cl₂] complexes, where M is Palladium or Platinum, also results in exclusive trans coordination of the diphosphine ligand. wgtn.ac.nz The X-ray crystal structure of a related platinum complex, [Pt(t-Bu-thixantphos)Cl₂], confirmed a P-Pt-P bite angle of 151.7°. wgtn.ac.nz This behavior classifies Xantphos as a quintessential trans-spanning ligand, a characteristic that profoundly influences the geometry and reactivity of its metal complexes. wikipedia.orgresearchgate.net
Hemilabile Coordination Modes
Beyond its classic bidentate (κ²) coordination through the two phosphorus atoms, Xantphos exhibits hemilabile behavior. Hemilability refers to the ability of a multidentate ligand to reversibly dissociate one of its donor atoms from the metal center, creating a vacant coordination site that can facilitate catalytic processes. whiterose.ac.uk In the case of Xantphos and related POP-type ligands, the ether oxygen atom within the xanthene backbone can act as a third, weakly coordinating donor site. whiterose.ac.uk
This allows for variable coordination modes, including:
κ²-P,P coordination: The most common mode, where only the two phosphorus atoms bind to the metal.
κ³-P,O,P coordination: A tridentate pincer-like mode where both phosphorus atoms and the central ether oxygen coordinate to the metal.
The ability to switch between these modes is a key aspect of the ligand's functionality. The dissociation of the relatively weak metal-oxygen bond can open up a coordination site, which is crucial for substrate binding and subsequent steps in a catalytic cycle. whiterose.ac.uk This behavior has been observed in various transition metal complexes. For example, iridium(III)-hydrido complexes [Ir(κ³–Xantphos)(H)₂(L)]⁺ (where L is acetone (B3395972) or acetonitrile) and rhodium complexes like [Rh(t-Bu-xantphos-κP,O,P)Cl(H)₂] demonstrate this tridentate coordination. wgtn.ac.nzresearchgate.net The equilibrium between κ² and κ³ coordination can be influenced by solvent polarity and the nature of other ligands in the coordination sphere. wgtn.ac.nz This hemilabile nature provides a mechanistic pathway for catalysts to adapt to the electronic and steric demands of different intermediates along a reaction pathway. whiterose.ac.uk
Ligand Design Strategies
Principles for Modulating Steric and Electronic Properties
The catalytic performance of metal complexes is heavily dependent on the steric and electronic properties of their ligands. For diphosphines like Xantphos, these properties can be systematically tuned by modifying the substituents on the phosphorus atoms and, to a lesser extent, the xanthene backbone.
Steric Properties: The primary measure of a phosphine ligand's steric bulk is the Tolman cone angle (θ). libretexts.orglibretexts.org This is the apex angle of a cone that encompasses the van der Waals radii of the substituent atoms on the phosphorus, measured at a standard M-P bond distance. manchester.ac.uk A larger cone angle indicates greater steric hindrance around the metal center. In Xantphos-type ligands, changing the aryl groups on the phosphorus atoms to bulkier alkyl groups, such as tert-butyl (t-Bu), significantly increases the steric demand. This is reflected in the calculated natural bite angle, which increases from ~112-114° for the standard phenyl-substituted Xantphos to ~127-128° for t-Bu-Xantphos. wgtn.ac.nz This increased bulk can influence catalyst activity and selectivity by controlling substrate access to the metal center. acs.org
Electronic Properties: The electronic nature of a phosphine ligand is defined by its electron-donating or -withdrawing capability. This is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes. libretexts.orglibretexts.org More strongly electron-donating ligands increase the electron density on the metal, which results in more back-bonding to the CO ligands and a lower ν(CO) stretching frequency. Replacing the electron-withdrawing phenyl groups on Xantphos with electron-donating alkyl groups like tert-butyl increases the ligand's basicity (electron-donating strength). wgtn.ac.nz This modulation of electronic properties is crucial as it directly affects the reactivity of the metal center in key catalytic steps such as oxidative addition and reductive elimination. researchgate.net
Comparison with Other Diphosphine Ligands
The utility of Xantphos is best understood in comparison to other common diphosphine ligands. The most significant distinguishing feature is the bite angle, which is dictated by the ligand's backbone structure. This geometric parameter critically influences the coordination geometry and, consequently, the outcome of catalytic reactions. wikipedia.orgrsc.org
| Ligand | Common Abbreviation | Backbone Structure | Natural Bite Angle (βn) | Typical Chelate Ring Size |
| This compound | Xantphos | Rigid Heterocyclic (Xanthene) | ~108–112° | 9-membered |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Biaryl | ~93° | 7-membered |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Metallocene | ~99° | 7-membered |
| 1,3-Bis(diphenylphosphino)propane | dppp | Propyl Chain | ~91° | 6-membered |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Ethyl Chain | ~86° | 5-membered |
| Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | SPhos | Biaryl | >110° (Large) | 7-membered |
Data compiled from multiple sources. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgtaylorandfrancis.com
As the table illustrates, Xantphos possesses one of the largest natural bite angles among common diphosphines, surpassed by some specialized biarylphosphine ligands like SPhos. researchgate.netacs.org Ligands like dppe and dppp have much smaller bite angles due to their flexible alkane backbones, which favor the formation of small, five- or six-membered chelate rings and cis-coordination geometries. wikipedia.orgwikipedia.orgtaylorandfrancis.com BINAP and dppf have intermediate bite angles, constrained by their biaryl and ferrocene (B1249389) backbones, respectively. researchgate.netwikipedia.org The rigid, pre-organized structure of the Xantphos backbone is what enables its wide bite angle, promoting trans-spanning coordination and facilitating reductive elimination in cross-coupling catalysis, a step often favored by larger P-M-P angles. researchgate.net This structural difference is a primary reason for the distinct catalytic activities observed when switching from ligands like dppe to Xantphos in reactions such as palladium-catalyzed cross-couplings. researchgate.netnih.gov
Coordination Chemistry of Dimethyl Bis Diphenylphosphino Xanthene Metal Complexes
Complex Formation with Transition Metals
Xantphos readily forms stable complexes with a variety of transition metals, acting as a chelating ligand through its two phosphorus atoms. The flexibility of the xanthene backbone allows for a range of bite angles, which can be adapted to the electronic and steric requirements of the metal center. This adaptability is a key factor in the diverse coordination chemistry of Xantphos.
Xantphos has been extensively used in palladium chemistry, particularly in the development of catalysts for cross-coupling reactions. It forms well-defined complexes with palladium(II), which often serve as precatalysts in these transformations.
A notable example is the complex (Xantphos)Pd(4-cyanophenyl)(Br), which was prepared from Xantphos, Pd₂(dba)₃, and 4-bromobenzonitrile acs.org. X-ray crystallographic analysis of this complex revealed a rare trans-chelating coordination of the Xantphos ligand to the palladium(II) center, resulting in a large P-Pd-P bite angle of 150.7° acs.org. This trans-coordination is a direct consequence of the wide bite angle imposed by the Xantphos backbone. In solution, (Xantphos)Pd(II) complexes can exist as an equilibrium mixture of cis- and trans-isomers nih.gov.
Another important class of palladium(II) complexes are the palladacycles, such as Xantphos Pd G2 and Xantphos Pd G3, which are highly efficient precatalysts for Buchwald-Hartwig amination and other cross-coupling reactions smolecule.comlookchem.comsigmaaldrich.com. In these complexes, the palladium(II) center is typically in a square planar geometry, coordinated to the two phosphorus atoms of the Xantphos ligand, a carbon atom of an aryl group, and a nitrogen atom from an aminobiphenyl fragment smolecule.com. The complex [PdCl₂(Xantphos)] has also been shown to be a highly active catalyst for the methoxycarbonylation of iodobenzene mdpi.com.
| Complex | Coordination Geometry | P-Pd-P Bite Angle (°) | Key Features |
|---|---|---|---|
| (Xantphos)Pd(4-cyanophenyl)(Br) | trans-Square Planar | 150.7 | Rare trans-chelating Xantphos ligand. acs.org |
| Xantphos Pd G3 | Square Planar | - | Third-generation Buchwald precatalyst. smolecule.com |
| [PdCl₂(Xantphos)] | Square Planar | - | Active catalyst in carbonylation reactions. mdpi.com |
The coordination chemistry of Xantphos with rhodium has been investigated, revealing a variety of complex structures and reactivities. The nature of the rhodium precursor and the reaction conditions dictate the final product. For instance, Rh(I) complexes with Xantphos derivatives can adopt a T-shaped geometry acs.orgacs.org.
In the presence of amine-boranes, {Rh(xantphos)}-based phosphido dimers can be formed through P-C bond activation of the Xantphos ligand nih.gov. These dimeric complexes feature a Rh-Rh bond, with selected bond lengths of Rh1-Rh2 being 2.5928(4) Å nih.gov. The coordination environment around each rhodium center is complex, involving bridging phosphido ligands and terminal phosphine (B1218219) coordination from the modified Xantphos backbone nih.gov.
Furthermore, rhodium complexes with tert-butyl substituted Xantphos ligands, such as [Rh(t-Bu-xantphos)Cl], are air-sensitive and can react with molecular oxygen to form [Rh(t-Bu-xantphos)Cl(η²-O₂)] complexes semanticscholar.orgwgtn.ac.nz.
| Complex | Rhodium Oxidation State | Key Structural Feature | Selected Bond Lengths (Å) |
|---|---|---|---|
| {Rh₂(xantphos′)₂}²⁺ | - | Rh-Rh bonded dimer | Rh1-Rh2: 2.5928(4) nih.gov |
| [Rh(t-Bu-xantphos)Cl(η²-O₂)] | Rh(III) | Side-on coordinated dioxygen | - |
Xantphos is a prolific ligand in nickel-catalyzed reactions. The in-situ formation of the catalyst from Ni(COD)₂ and Xantphos is a common strategy nih.gov. However, this can lead to the formation of the poorly soluble and less reactive (Xantphos)₂Ni complex nih.govresearchgate.net.
The synthesis of well-defined Xantphos nickel π-complexes, such as (Xantphos)Ni(alkyne) and (Xantphos)Ni(alkene), has been achieved nih.gov. These complexes are catalytically competent in cross-coupling and cycloaddition reactions nih.gov. For example, in the alkyne complex (Xantphos)Ni(PhC≡CPh), the Ni-C bond lengths are 1.894(2) Å and 1.905(2) Å nih.gov. It has also been shown that the supposedly unreactive (Xantphos)₂Ni can be activated by nitriles, which facilitate ligand exchange to form catalytically active species nih.govresearchgate.net.
A series of (Xantphos)Ni(o-tolyl)X complexes (where X is a halide or triflate) have been synthesized to study the effect of the counterion on catalytic activity acs.org. Additionally, the use of a sterically bulky t-Bu-Xantphos ligand has allowed for the isolation and characterization of (tBu-Xantphos)Ni(I)-Ar complexes, which are challenging to synthesize due to the often unstable nature of Ni(I) species acs.org.
| Complex | Nickel Oxidation State | Key Feature | Selected Bond Lengths (Å) |
|---|---|---|---|
| (Xantphos)Ni(PhC≡CPh) | Ni(0) | π-Alkyne complex | Ni-C: 1.894(2), 1.905(2) nih.gov |
| (tBu-Xantphos)Ni(N₂) | Ni(0) | Dinitrogen bridged dimer | N≡N: 1.144(3) acs.org |
Xantphos forms luminescent complexes with copper(I), which have potential applications in optical sensors and light-emitting devices mtak.hu. The coordination geometry around the copper(I) center in these complexes is typically a distorted tetrahedron researchgate.netnih.gov.
Mononuclear copper(I) compounds of the formula [Cu(Xantphos)₂]BF₄ have been synthesized and characterized researchgate.net. In the [Cu(Xantphos)₂]⁺ cation, the copper(I) ion is coordinated to four phosphorus atoms from two Xantphos ligands, resulting in a tetrahedral geometry researchgate.net. Heteroleptic complexes of the type [Cu(P^P)(N^N)]⁺, where P^P is Xantphos and N^N is a diimine ligand, are also well-known and often exhibit interesting photophysical properties rsc.orgst-andrews.ac.uk. The steric and electronic properties of both the Xantphos and the diimine ligand influence the emission characteristics of these complexes.
| Complex | Coordination Number | Geometry | Key Property |
|---|---|---|---|
| [Cu(Xantphos)₂]BF₄ | 4 | Tetrahedral | Luminescent researchgate.net |
| [Cu(xantphos)(N^N)]⁺ | 4 | Distorted Tetrahedral | Tunable photophysical properties. rsc.orgst-andrews.ac.uk |
Xantphos is a significant ligand in gold chemistry, capable of forming a variety of complexes with interesting structural and photophysical properties. It can form dinuclear complexes with intramolecular aurophilic (Au···Au) interactions mtak.hu. An example is the dinuclear complex [Au₂(μ-Xantphos)(O₂CCF₃)₂], which exhibits a short Au···Au interaction of 2.8966 (8) Å researchgate.net.
Both two-coordinate and three-coordinate gold(I) complexes of Xantphos have been prepared mtak.huplu.mx. For instance, a novel Xantphos analogue was used to synthesize [Au₂Cl₂(X(CP)₂)] (two-coordinate) and [AuCl(X(CP)₂)] (three-coordinate) mtak.hu. The reaction of a bis-2,5-diphenylphosphole Xantphos ligand (XDPP) with [AuCl(tht)] yields both a monocoordinated [Au(XDPP)Cl] and a dicoordinated chelate species [Au(XDPP)Cl] acs.orgnih.gov. Further reaction can lead to a dinuclear cationic complex where a hydride bridges two [Au(XDPP)]⁺ fragments acs.orgnih.gov. These gold(I) Xantphos complexes are often phosphorescent in the solid state mtak.hu.
| Complex | Coordination Number | Key Structural Feature | Au···Au Distance (Å) |
|---|---|---|---|
| [Au₂(μ-Xantphos)(O₂CCF₃)₂] | - | Dinuclear with aurophilic interaction | 2.8966 (8) researchgate.net |
| [(XDPP)Au-H-Au(XDPP)]⁺ | - | Dinuclear with bridging hydride | - |
Similar to copper(I), silver(I) also forms complexes with Xantphos. The coordination number and geometry of these complexes can vary. For example, the complex [Ag(Xantphos)₂]ClO₄·H₂O features a four-coordinate silver(I) center with a tetrahedral geometry researchgate.net. In contrast, when a more sterically demanding Xantphos derivative like tBuXantphos is used, a two-coordinate, linear geometry can be observed in the complex [Ag(tBuXantphos)]ClO₄ researchgate.net.
The synthesis of [Ag(t-Bu-xantphos)Cl] and [Ag(t-Bu-xantphos)]BF₄ has been reported, and in contrast to systems with phenyl phosphines, these species were found to be monomeric semanticscholar.orgwgtn.ac.nz. The complex [Ag(Xantphos)₂]ClO₄·H₂O is an emitting material with a radiation band at around 485 nm researchgate.net.
| Complex | Coordination Number | Geometry | Key Property |
|---|---|---|---|
| [Ag(Xantphos)₂]ClO₄·H₂O | 4 | Tetrahedral | Emitting material. researchgate.net |
| [Ag(tBuXantphos)]ClO₄ | 2 | Linear | - |
Ruthenium Complexes
Xantphos forms a range of stable complexes with ruthenium, often in the Ru(II) oxidation state. These complexes are significant as catalysts, particularly in hydrogen transfer reactions. A key precursor complex, [Ru(xantphos)(PPh₃)(CO)H₂], has been isolated and studied. tandfonline.comresearchgate.netnih.gov In this complex, the Xantphos ligand chelates to the ruthenium center. The reactivity of this complex is notably different from analogues with other phosphine ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), highlighting the unique influence of the Xantphos framework. researchgate.netnih.gov
Stoichiometric reactions of [Ru(xantphos)(PPh₃)(CO)H₂] with alcohols can lead to decarbonylation, yielding di- and tricarbonyl species such as [Ru(xantphos)(CO)₂H₂] and subsequently [Ru(xantphos)(CO)₃]. nih.govrsc.org These transformations demonstrate the dynamic coordination environment around the ruthenium center facilitated by the Xantphos ligand. X-ray crystallographic analysis of a related closo-ruthenacarborane complex revealed that Xantphos coordinates in a κ²-fashion through its two phosphorus atoms, with the xanthene oxygen atom remaining uncoordinated. mdpi.com
Table 1: Selected Structural Data for a Ruthenium-Xantphos Complex
| Compound | P-Ru-P Angle (°) | Ru-P Bond Lengths (Å) | Coordination Geometry |
|---|---|---|---|
| [Ru(xantphos)(PPh₃)(CO)H₂] | 102.76(2) | 2.3283(6), 2.3950(6) | Distorted Octahedral |
Data sourced from crystallographic studies of Ru-Xantphos complexes. researchgate.net
Platinum(II) Complexes
The coordination of Xantphos to Platinum(II) is a clear illustration of the ligand's large bite angle. Unlike many diphosphine ligands that exclusively form cis-complexes with square-planar Pt(II), Xantphos is capable of forming both cis and trans isomers. wikipedia.org The formation of a stable trans-chelated complex is unusual and designates Xantphos as a "trans-spanning" ligand. wikipedia.org The parent complex, cis-[PtCl₂(xantphos)], can be synthesized and characterized, but the ability to also access a trans geometry is a key feature of its coordination chemistry. nih.gov
Studies on related ligands with increased steric bulk, such as t-Bu-Xantphos, show an exclusive preference for trans coordination in [M(t-Bu-xantphos)Cl₂] (M = Pd, Pt) complexes. wgtn.ac.nz The X-ray crystal structure of [Pt(t-Bu-thixantphos)Cl₂] confirmed a wide bite angle of 151.722(15)°. wgtn.ac.nz
Other Metal Complexes (e.g., Mo, Ir, Co, Fe)
Xantphos coordinates to a wide array of other transition metals, demonstrating its versatility. rsc.org
Iridium Complexes : Iridium forms well-defined complexes where Xantphos can exhibit flexible coordination modes. Cationic Ir(I) complexes like [Ir(κ²–Xantphos)(COD)]⁺ can be converted to Ir(III) hydrido complexes. researchgate.net In these higher oxidation state complexes, Xantphos can coordinate in a tridentate κ³-P,O,P fashion, where the central oxygen atom of the xanthene backbone also binds to the metal center. researchgate.net The trigonal bipyramidal complex [Ir(xantphos)(H)(CO)(PPh₃)] has been structurally characterized, showing a large P-Ir-P bite angle of approximately 110°. tandfonline.comtandfonline.com This demonstrates the ligand's ability to maintain a wide chelate angle in different coordination geometries.
Cobalt Complexes : Xantphos has been employed in cobalt catalysis, for example, in the anti-Markovnikov hydrosilylation of alkynes. The dicobalt complex [(Xantphos)(CO)Co(μ-CO)₂Co(CO)₃] serves as a catalyst precursor. chinesechemsoc.org From this, key intermediates such as the alkyne-bridged dicobalt complex [(Xantphos)(CO)Co(μ-η²:η²-HCCCy)Co(CO)₃] and the mononuclear cobalt(I) hydride [(Xantphos)Co(H)(CO)₂] have been isolated and structurally characterized. chinesechemsoc.org These studies suggest one cobalt center acts as a "metalloligand" to the other, a role facilitated by the Xantphos framework. chinesechemsoc.org Xantphos is also used in cobalt-catalyzed C(sp³)–H bond activation. beilstein-journals.org
Iron Complexes : In the context of iron-catalyzed cross-coupling reactions, the complex FeCl₂(Xantphos) has been synthesized and characterized. acs.org Spectroscopic and computational studies reveal that the Xantphos ligand imparts distinct electronic structure and bonding characteristics compared to other bisphosphines. acs.org This electronic distinction is believed to be linked to its unique effectiveness in promoting certain challenging alkyl-alkyl cross-coupling reactions. acs.orgnih.gov
Metal-Ligand Bonding and Stability Studies
Electron Donation and Orbital Interactions
The electronic properties of Xantphos are governed by its constituent parts: the two electron-donating diphenylphosphino groups and the rigid, electron-rich xanthene backbone. The phosphorus lone pairs are the primary sites of coordination, donating electron density to the metal center. The extent of this donation influences the stability and reactivity of the resulting complex.
The electronic effect of the ligand can be probed by spectroscopic methods, such as measuring the CO stretching frequencies in metal carbonyl complexes. acs.org Modifications to the phenyl groups on the phosphorus atoms (e.g., adding electron-donating or electron-withdrawing substituents) can systematically alter the ligand's electronic properties, which in turn affects reaction rates in catalysis. researchgate.net The increased electron density on a metal center stabilized by the strong donation from Xantphos can facilitate key catalytic steps, such as oxidative addition, and can also weaken the bonds of other ligands through pi-backbonding. chemeurope.com
Chelate Ring Formation and Stability
The defining feature of Xantphos is its rigid backbone, which pre-organizes the phosphorus donor atoms for chelation. This structure leads to the formation of a nine-membered chelate ring upon coordination to a metal center. The rigidity of this ring system is a key factor in the stability of the resulting metal complexes. cmu.edu
A crucial concept for understanding this stability is the "natural bite angle" (βn), which is the preferred P-M-P angle determined by the ligand's backbone geometry alone. wikipedia.orgsemanticscholar.org For Xantphos, this angle is calculated to be around 108-112°. wikipedia.org This wide angle is significantly larger than that of ligands like dppe (~86°), which form five-membered chelate rings. The preference for this wide angle forces specific geometries on the metal center. For instance, in a five-coordinate trigonal bipyramidal complex, a wide-bite-angle ligand like Xantphos will preferentially occupy two equatorial positions to accommodate its 120° ideal angle, whereas a small-bite-angle ligand would prefer an apical-equatorial arrangement (~90°). wikipedia.org This geometric constraint stabilizes certain intermediates and transition states, which is a major reason for the high selectivity observed in many Xantphos-catalyzed reactions. acs.orgchemeurope.com
Structural Characterization of Metal Complexes
The structures of Xantphos metal complexes are extensively studied using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide precise information on bond lengths, bond angles, and the solution-state behavior of the complexes.
X-ray crystallography has been essential in confirming the wide bite angles of Xantphos in complexes with various metals. For example, P-M-P angles have been measured at 102.76° for Ru, ~110° for Ir, and can be as wide as 152° in trans-spanning Pt(II) complexes with Xantphos derivatives. researchgate.netwgtn.ac.nztandfonline.com These studies also confirm the "butterfly" conformation of the xanthene backbone. nih.gov
NMR spectroscopy is another powerful tool. ³¹P NMR provides information about the electronic environment of the phosphorus atoms and their coordination to the metal. The chemical shifts and coupling constants (e.g., ¹J(Pt-P)) are indicative of the geometry (cis vs. trans) and the nature of the metal-phosphorus bond. nih.gov ¹H NMR is used to characterize the entire ligand framework, with the chemical shifts of the xanthene backbone protons and the gem-dimethyl groups being particularly diagnostic of complex formation. mdpi.comtandfonline.com
Table 2: Representative P-M-P Bite Angles in Xantphos Metal Complexes Determined by X-ray Crystallography
| Metal Complex | Metal Center | P-M-P Angle (°) |
|---|---|---|
| [Ru(xantphos)(PPh₃)(CO)H₂] | Ru | 102.76 |
| [Ir(xantphos)(H)(CO)(PPh₃)] | Ir | ~110 |
| (Xant)Ni(alkyne) | Ni | 108.8 - 118.9 |
| [Pt(t-Bu-thixantphos)Cl₂] | Pt | 151.72 |
Data compiled from multiple crystallographic reports. researchgate.netwgtn.ac.nztandfonline.comnih.gov
X-ray Crystallography for Solid-State Structures
X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of Xantphos metal complexes in the solid state. These studies provide definitive information on coordination geometries, bond lengths, and bond angles, offering insights into the steric and electronic effects of the Xantphos ligand.
A variety of Xantphos complexes with transition metals such as rhodium, palladium, iridium, and gold have been characterized crystallographically. For instance, the solid-state structure of a rhodium(III) acetyl complex, [Rh(xantphos)(COMe)I2], reveals a "pincer" κ³-P,O,P coordination mode where the xanthene oxygen atom coordinates to the metal center. acs.org In this complex, the oxygen donor is positioned trans to the acetyl ligand. acs.org Similarly, P-C activation of the Xantphos ligand in the presence of amine-boranes can lead to the formation of bimetallic rhodium complexes, such as [Rh2(κ³-P,O,P-xantphos′)2(η¹-H3B·NMe3)2]²⁺, where the ligand also adopts a κ³-P,O,P bonding motif. nih.govresearchgate.net
In palladium complexes, Xantphos often exhibits a trans-chelating mode. Solid-state structures of (Xantphos)Pd(Ar)(halide) complexes consistently show the phosphorus atoms in a trans configuration around the slightly distorted square planar palladium center. acs.org The structure of [PdCl2(Xantphos)] has also been studied, demonstrating the ligand's ability to accommodate different coordination geometries depending on the metal's requirements. mdpi.com
The iridium complex [Ir(xantphos)(H)(CO)(PPh3)] shows a trigonal bipyramidal geometry, where all three phosphorus atoms (two from Xantphos, one from triphenylphosphine) occupy the equatorial positions, while the hydride and carbonyl ligands are in the axial sites. tandfonline.com Gold(I) complexes, such as [Au2(C2F3O2)2(C39H32OP2)], have also been characterized, showing a dinuclear structure where the Xantphos ligand bridges two gold centers, which are also coordinated to trifluoroacetate anions. researchgate.net
These crystallographic studies consistently highlight the large "bite angle" of the Xantphos ligand, which is a direct consequence of its rigid xanthene backbone. This feature dictates the coordination geometry and is a key factor in the catalytic activity of its complexes. acs.orgnih.gov
Solution-Phase Structural Analysis (e.g., NMR Spectroscopy, IR Spectroscopy)
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for understanding the structure and dynamics of Xantphos metal complexes in solution.
NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for studying diphosphine complexes. The chemical shifts and coupling constants provide valuable information about the coordination environment of the phosphorus atoms. For instance, in rhodium complexes, the observation of coupling to the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance) is definitive proof of coordination. In the cationic rhodium alkyne complex [Rh(xantphos)(PhC≡CPh)][BArF4], a single phosphorus environment is observed as a doublet in the ³¹P{¹H} NMR spectrum with a characteristic Rh-P coupling constant (J(RhP) = 124 Hz). acs.org Similarly, for the rhodium hydride complex [Rh(H)(CO)(PPh3)(xantphos)], ³¹P NMR is used to confirm the structure in solution. tandfonline.com For palladium dithiolate complexes coordinated by Xantphos, both ¹H and ³¹P NMR are used for characterization. researchgate.net
IR Spectroscopy: IR spectroscopy is especially useful for complexes containing carbonyl (CO) ligands, as the C-O stretching frequency is sensitive to the electronic environment of the metal center. In rhodium-carbonyl complexes of Xantphos, IR spectroscopy can be used to distinguish between different isomers in solution. acs.orgcmu.edu For example, the neutral complex [Rh(xantphos)(CO)I] shows C-O stretching frequencies that, in conjunction with DFT calculations, suggest the existence of different conformers in solution with varying rhodium-oxygen distances. acs.org The IR spectrum of [Ir(xantphos)(H)(CO)(PPh3)] also provides key data for its characterization. tandfonline.com
Together, these solution-phase techniques provide a more complete picture of the behavior of Xantphos complexes, complementing the solid-state data from X-ray crystallography and offering insights into the species present under reaction conditions.
Analysis of P-M-P Bite Angles and Metal-Oxygen Distances within Complexes
The P-M-P bite angle is a defining structural feature of chelating diphosphine ligands, and for Xantphos, this angle is notably large due to the rigid xanthene backbone. This wide bite angle has profound implications for the stability, geometry, and reactivity of its metal complexes. nih.govsemanticscholar.org
The "natural bite angle" of Xantphos, calculated using molecular mechanics, is approximately 111-112°. rsc.orgentegris.com In actual metal complexes, the observed P-M-P angle can vary but generally remains large, often falling in the range of 97° to over 150° depending on the metal and the coordination geometry. acs.orgentegris.com For example, in a trans-spanning XantphosPdMeCl complex, the P-Pd-P bite angle was found to be 153°. acs.org In contrast, the P-Rh-P angle in a κ³-coordinated rhodium(III) allyl complex, [Rh(allyl)Cl(xantphos)], is 109.54(3)°. acs.org This flexibility allows Xantphos to coordinate in both cis- and trans-chelating fashions. chemicalbook.com
A significant aspect of Xantphos coordination chemistry is the potential for the xanthene bridge oxygen atom to interact with the metal center. A survey of various Xantphos complexes has revealed a correlation between the P-M-P bite angle and the metal-oxygen (M-O) distance. acs.org Complexes can be broadly categorized into two groups:
Cis-coordination: Complexes with P-M-P bite angles less than 120° often exhibit shorter M-O distances, suggesting a stronger interaction or even direct coordination of the oxygen atom, leading to a pincer-like κ³-P,O,P coordination mode. acs.org This is observed in the [Rh(xantphos)(COMe)I2] complex. acs.org
Trans-coordination: Complexes with P-M-P bite angles greater than 143° typically show much longer M-O distances, indicating a weaker or non-existent interaction. acs.org
This M-O interaction can have significant electronic consequences, potentially enhancing the nucleophilicity of the metal center. acs.org For instance, in a tBu-Xantphos rhodium complex, the Rh-O bond length was found to be 2.2210(9) Å, which is significantly shorter than in some related complexes, indicating a notable interaction. nih.gov The interplay between the enforced bite angle and the potential for M-O interaction is a key element in tuning the electronic and steric properties of catalysts derived from Xantphos ligands.
Interactive Data Table of Structural Parameters for Selected Xantphos Complexes
| Compound | Metal | P-M-P Bite Angle (°) | M-O Distance (Å) | Coordination Geometry |
|---|---|---|---|---|
trans-XantphosPdMeCl acs.org |
Pd | 153 | - | Square Planar |
[Rh(allyl)Cl(xantphos)] acs.org |
Rh | 109.54(3) | 2.200(2) | Octahedral |
[Rh(xantphos)(COMe)I2] acs.org |
Rh | <120 (cis-chelate) | Coordinated | Octahedral |
[Pt(tBu-thixantphos)Cl2] wgtn.ac.nz |
Pt | 151.722(15) | - | Square Planar |
[Ir(xantphos)(H)(CO)(PPh3)] tandfonline.com |
Ir | Large (equatorial P) | - | Trigonal Bipyramidal |
Catalytic Applications in Homogeneous Systems
Palladium-Catalyzed Reactions
The partnership between palladium and the Xantphos ligand is particularly fruitful, leading to the development of highly efficient catalytic systems for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgchem17.com These reactions are fundamental in synthetic organic chemistry, with broad applications in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. The Xantphos ligand's structure helps to prevent the formation of inactive palladium species and can influence the reaction's regioselectivity and chemoselectivity. chem17.commit.edu
Palladium-Xantphos systems have demonstrated exceptional reactivity in a variety of carbon-carbon bond-forming cross-coupling reactions. rsc.orgchembk.com The ligand's steric bulk and specific coordination geometry around the palladium center are instrumental in achieving high yields and functional group tolerance in these transformations.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a cornerstone of modern organic synthesis. The use of Xantphos as a ligand for the palladium catalyst has been shown to be effective in these reactions. chembk.com Well-defined Xantphos-based palladacycle precatalysts have been developed to improve the efficiency and reliability of Suzuki-Miyaura couplings, allowing them to proceed under mild conditions. sigmaaldrich.comnih.gov These catalysts are adept at coupling a variety of substrates, including challenging aryl sulfonates and boronic acids. nih.gov
Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling using Xantphos-Palladium Catalysis
| Aryl Halide/Sulfonate | Boron Species | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Tosylates | Various Boronic Acids | trans-dichlorobis(XPhos)palladium(II) | TBAOH, n-BuOH/H₂O, 110 °C, MW | up to 99% | nih.gov |
| Aryl Iodides | Arylboronic Acids | Xantphos ligated palladium dithiolates / Fe(CO)₅ | - | - | researchgate.net |
In the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, the choice of ligand is critical for success. Xantphos has proven to be a crucial ligand for the efficiency of certain palladium-catalyzed Heck-type reactions. d-nb.infobeilstein-journals.org Its large bite angle is thought to be beneficial in promoting the reaction. d-nb.infobeilstein-journals.org For instance, in the Heck-type reaction of secondary trifluoromethylated alkyl bromides with styrenes, the use of a PdCl₂(PPh₃)₂/Xantphos system was essential for achieving high yields. d-nb.infobeilstein-journals.org
Table 2: Heck-type Coupling of Styrene (B11656) with 2-Bromo-1,1,1-trifluorohexane
| Alkene | Alkyl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Styrene | 2-Bromo-1,1,1-trifluorohexane | PdCl₂(PPh₃)₂ / Xantphos | KOAc | DCE | 80 | 88 | d-nb.info |
The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. Xantphos has been successfully applied as a ligand in palladium-catalyzed Negishi reactions, demonstrating high selectivity, particularly in challenging systems. chembk.comacs.org It has been utilized for the highly branch-selective cross-coupling of heteroaryl halides with acyclic secondary alkyl organozinc reagents, which is relevant for synthesizing motifs found in pharmaceuticals. acs.org The Pd₂(dba)₃/Xantphos system is also effective for the catalytic difluoromethylation of arylzinc reagents. researchgate.net
Table 3: Application of Xantphos in Negishi Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst System | Key Feature | Yield | Reference |
|---|---|---|---|---|---|
| Heteroaryl Halides | Acyclic sec-Alkyl Organozinc Reagents | Xantphos Pd G3 | High branch-selectivity (>100:1) | - | acs.org |
| Arylzinc Reagents | Difluoroiodomethane | Pd₂(dba)₃ / Xantphos | Synthesis of difluoromethyl products | - | researchgate.net |
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org An efficient catalytic system for this transformation involves a combination of a palladium salt, such as Pd(OAc)₂, with a copper(I)-Xantphos complex, specifically Cu(Xantphos)I. researchgate.net This system is effective for the coupling of various aryl bromides, aryl iodides, and even electron-poor aryl chlorides. Research suggests that in this system, the Xantphos ligand coordinates with copper, playing a unique role in the catalytic cycle. researchgate.net
Table 4: Sonogashira Coupling using a Pd(OAc)₂/Cu(Xantphos)I System
| Halide Type | Alkyne Type | Catalyst System | Conditions | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Aryl Bromides/Iodides, Electron-poor Aryl Chlorides | Terminal Alkynes | Pd(OAc)₂ / Cu(Xantphos)I | Mild conditions | Broad | researchgate.net |
Direct C-H arylation of heteroarenes represents a more atom-economical alternative to traditional cross-coupling reactions. A highly efficient method has been developed using a dual palladium/copper catalytic system. organic-chemistry.orgnih.gov The key to this transformation is the synergistic combination of a palladium catalyst and a well-defined copper cocatalyst, Cu(Xantphos)I. nih.govcapes.gov.br This system operates under mild conditions with low catalyst loadings (e.g., 0.25 mol% Pd, 1 mol% Cu cocatalyst) and is effective for a wide range of heterocycles and aryl halides. organic-chemistry.orgnih.gov The Cu(Xantphos)I complex is believed to bind to the heteroarene, facilitating the C-H activation step. organic-chemistry.org
Table 5: Palladium/Copper Cocatalyzed Direct Arylation of Heteroarenes
| Heteroarene | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Heterocycles | Various Aryl Halides | PXPd complex / Cu(Xantphos)I | 100 °C, 18 h | up to 97% | organic-chemistry.org |
Carbon-Carbon Coupling Reactions
Rhodium-Catalyzed Reactions
The hydroformylation of alkenes, or the "oxo process," is a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. Rhodium complexes bearing phosphine (B1218219) ligands are highly effective catalysts for this transformation. Xantphos and its derivatives are prominent ligands in this field, particularly for their ability to control regioselectivity.
A key challenge in the hydroformylation of terminal and internal alkenes is controlling the regioselectivity to favor either the linear (n) or the branched (iso) aldehyde product. The structural properties of the phosphine ligand, especially its "bite angle" (the P-Rh-P angle), play a crucial role in directing this selectivity.
Xantphos is a wide-bite-angle bidentate ligand, and this feature is directly correlated with a high selectivity for the formation of linear aldehydes. researchgate.net In the hydroformylation of terminal alkenes like 1-octene (B94956), rhodium catalysts modified with Xantphos-type ligands consistently produce the linear aldehyde with very high selectivity, often exceeding 98-99%. researchgate.netacs.org This high linear selectivity is attributed to the steric environment created by the ligand, which favors the formation of the linear rhodium-alkyl intermediate that precedes the aldehyde product. researchgate.netrsc.org The catalyst system forces the diphosphine to coordinate in a bis-equatorial fashion in the key trigonal bipyramidal rhodium-hydride intermediate, which disfavors the formation of the bulkier branched alkyl species. acs.org
For internal alkenes, achieving high linear selectivity is more challenging. However, Xantphos-based ligands have demonstrated unprecedented success, achieving up to 96% regioselectivity for the linear aldehyde in the hydroformylation of trans-2-octene. acs.orgresearchgate.net Studies have shown a clear correlation: ligands with larger bite angles tend to produce more selective systems for linear aldehydes, although the selectivity may decrease if the bite angle becomes excessively large (e.g., >125°). acs.orgresearchgate.net
Table 4: Regioselectivity in Rh-Catalyzed Hydroformylation of Octene Isomers
| Substrate | Ligand | Linear Aldehyde (%) | Branched Aldehyde (%) | l/b Ratio |
| 1-Octene | Xantphos | 98.3 | 1.7 | ~58:1 |
| 1-Octene | Heterogenized Xantphos | ~90 | ~10 | 9:1 |
| trans-2-Octene | Xantphos derivative | 96 | 4 | 24:1 |
| Styrene | Xantphos | 70 | 30 | 2.3:1 |
Data compiled from various studies on rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net
The efficiency of a catalyst is often measured by its turnover frequency (TOF), which quantifies the number of substrate molecules converted per unit of catalyst per unit of time. In the rhodium-catalyzed hydroformylation of alkenes, Xantphos-based ligands not only provide excellent regioselectivity but also contribute to highly active catalytic systems.
For the hydroformylation of 1-octene, catalysts using Xantphos derivatives have achieved TOFs as high as 3275 mol(aldehyde)·mol(Rh)⁻¹·h⁻¹. acs.orgresearchgate.net The catalytic activity is influenced by reaction parameters such as temperature and pressure, as well as the specific structure of the ligand. For instance, raising the temperature from 40°C to 80°C in the hydroformylation of 1-octene with a Rh/Xantphos catalyst resulted in a higher TOF of 800 mol·mol(Rh)⁻¹·h⁻¹ while maintaining excellent linear selectivity (97.7%). researchgate.net
Heterogenized versions of the catalyst, where Xantphos is incorporated into porous organic polymers (POPs), have also been developed. These solid catalysts exhibit high activity, with TOFs in the range of 300–500 h⁻¹ for the hydroformylation of long-chain olefins, while maintaining high selectivity and allowing for catalyst recycling. researchgate.net
Dehydrocoupling of Amine-Boranes
Rhodium complexes incorporating the Xantphos ligand have demonstrated significant efficacy in the dehydrocoupling of amine-boranes, a critical reaction for the formation of B-N bonds and the synthesis of boron-nitrogen polymers. The [Rh(Xantphos)]+ catalytic system is particularly effective for this transformation. nih.govnsf.gov
Detailed mechanistic and catalytic studies have shown that at catalyst loadings as low as 0.1-0.2 mol%, this system can efficiently convert dimethylamine-borane (H₃B·NMe₂H) into its dimeric form, [H₂B−NMe₂]₂. nih.govnsf.govresearchgate.net For methylamine-borane (H₃B·NMeH₂), the catalyst promotes dehydropolymerization, yielding poly(methylaminoborane) with high molecular weights. nih.govnsf.gov Mechanistic investigations suggest the active catalyst is a Rh–amido–borane intermediate, which forms after an initial induction period. nih.govnsf.govresearchgate.net The process for H₃B·NMeH₂ follows a chain-growth mechanism, where the polymer chain propagates from the metal center. nih.govresearchgate.net Dimeric rhodium complexes based on Xantphos have also been identified as highly active catalysts for these reactions, suggesting that bimetallic cooperativity may play a role. nih.gov
| Substrate | Catalyst System | Catalyst Loading | Product | Key Findings |
|---|---|---|---|---|
| Dimethylamine-borane (H₃B·NMe₂H) | [Rh(Xantphos)]⁺ | 0.1 - 0.2 mol% | Dimeric [H₂B−NMe₂]₂ | Efficient catalytic dehydrocoupling to the dimeric product. nih.govnsf.govnih.gov |
| Methylamine-borane (H₃B·NMeH₂) | [Rh(Xantphos)]⁺ | 0.1 - 0.2 mol% | Poly(methylaminoborane) ([H₂BNMeH]n) | Produces high molecular weight polymer (Mn up to 22,700 g/mol). nih.govnsf.govresearchgate.net |
Hydroacylation Reactions
The intermolecular hydroacylation of unactivated alkenes and alkynes is a significant challenge in organic synthesis. While rhodium catalysis is a primary method for this transformation, its success often relies on the use of aldehydes containing a coordinating heteroatom to prevent catalyst decarbonylation. nsf.gov Research in this area has highlighted catalyst systems based on rhodium and wide bite-angle phosphine ligands. However, specific, well-documented examples of the Xantphos ligand being broadly applied to the intermolecular hydroacylation of simple, unactivated olefins and alkynes are not prominent in the surveyed literature. Studies often report the use of structurally related ligands, such as DPEphos, in these transformations. thieme-connect.de
Dehydrogenation Borylation of Cyclic Alkenes
A rhodium-Xantphos system provides a direct route for the dehydrogenative borylation of cyclic alkenes, yielding valuable cyclic 1-alkenylboronic acid pinacol (B44631) esters. researchgate.netrsc.org This transformation offers an advantage over other methods by directly functionalizing a C-H bond.
The catalyst, typically generated in situ from [RhCl(cod)]₂ and Xantphos, effectively promotes the reaction between cyclic alkenes and bis(pinacolato)diboron. researchgate.net This method has been successfully applied to various cyclic alkenes, including cyclohexene (B86901) and cyclododecene, to produce the corresponding 1-alkenylboronate esters in good yields. researchgate.netacs.org The use of the Xantphos ligand was found to be crucial for suppressing the formation of undesired allylboronate side products. researchgate.net
| Alkene Substrate | Catalyst System | Borylating Agent | Product | Yield |
|---|---|---|---|---|
| Cyclohexene | [RhCl(cod)]₂ / Xantphos | Bis(pinacolato)diboron | 1-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good researchgate.net |
| Cycloheptene | [RhCl(cod)]₂ / Xantphos | Bis(pinacolato)diboron | 1-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good researchgate.net |
| Cyclooctene | [RhCl(cod)]₂ / Xantphos | Bis(pinacolato)diboron | 1-(Cyclooct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good researchgate.net |
Nickel-Catalyzed Reactions
The combination of nickel and the Xantphos ligand has proven to be a versatile and highly effective catalytic system for a range of transformations, particularly cycloaddition reactions.
Based on a review of the available scientific literature, the specific reaction of alkynylcyanation of alkynes, which involves the addition of a cyano group and an alkynyl group across a carbon-carbon triple bond, is not a well-documented application for nickel-Xantphos catalysts.
The Ni(0)/Xantphos system is a premier catalyst for the [2+2+2] cycloaddition of diynes and unactivated nitriles to synthesize highly substituted pyridines. nih.gov This catalytic system is noted for its efficiency, broad substrate scope, and ability to function under mild conditions, often proving superior to other state-of-the-art catalysts based on cobalt, ruthenium, or rhodium. nih.gov The system effectively converts both internal and terminal diynes into pyridine (B92270) products. nih.gov Furthermore, the (Xantphos)₂Ni complex, once thought to be unreactive, can serve as a viable pre-catalyst when activated by a nitrile or other coordinating solvent. Beyond pyridine synthesis, Ni/Xantphos systems also catalyze other cycloadditions, such as the reaction of bisallenes.
| Reaction Type | Catalyst System | Substrates | Product | Key Findings |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | Ni(cod)₂ / Xantphos | Diynes and Nitriles | Substituted Pyridines | Highly efficient and general catalyst system with a broad substrate scope under mild conditions. nih.gov |
| [2+2] Cycloaddition | Ni(0) / Xantphos | Bisallenes | "Head to head" cycloadducts | Catalyzes the formation of dienyl products suitable for further reactions. |
Copper-Catalyzed Reactions
Xantphos has emerged as a critical ligand in copper-catalyzed reactions, enabling high levels of selectivity. In the copper-catalyzed hydrosilylation of terminal allenes, a catalyst system of Cu(OAc)₂ and Xantphos provides linear (E)-allylsilanes with excellent regio- and stereoselectivity. The use of Xantphos was superior to other mono- and bidentate phosphine ligands, leading to high yields and E/Z ratios up to 99:1.
Similarly, in the hydroboration of 1,3-enynes, a Cu(I)/Xantphos catalyst facilitates the cis-hydroboration to yield 2-boryl-1,3-dienes with excellent chemo-, regio-, and stereoselectivity. The optimized conditions involve copper(I) acetate (B1210297) and Xantphos, showcasing the ligand's role in controlling the reaction outcome. Copper(I)-Xantphos systems have also been utilized in the synthesis of allylboronates via the γ-selective substitution of allylic carbonates with diboron (B99234) reagents.
| Reaction Type | Catalyst System | Substrates | Product Type | Selectivity/Yield |
|---|---|---|---|---|
| Hydrosilylation of Allenes | Cu(OAc)₂ / Xantphos | Terminal allenes, diarylsilanes | (E)-allylsilanes | High yields (up to 90%) and excellent E/Z selectivity (>99:1). |
| cis-Hydroboration of 1,3-Enynes | CuOAc / Xantphos | 1,3-enynes, HBpin | (Z,Z)-2-boryl-1,3-dienes | Good yields (up to 89%) and excellent chemo- and stereoselectivity. |
| γ-Substitution of Allylic Carbonates | Cu(I) / Xantphos | Allylic carbonates, bis(pinacolato)diboron | Allylboronates | Provides efficient synthesis with high γ-selectivity. |
Chlorotrifluoromethylation of Alkenes
The utility of Dimethyl bis diphenylphosphino xanthene (commonly known as Xantphos) extends to copper-catalyzed photoredox reactions for the functionalization of alkenes. Specifically, a copper-based photoredox catalyst incorporating Xantphos has been effectively used for the chlorotrifluoromethylation of alkenes. nih.gov This process involves the addition of both a trifluoromethyl group and a chlorine atom across the double bond of an alkene.
The catalytic system, [Cu(NN′)(Xantphos)][PF6], where NN′ represents 6-methyl-4-(2,4,5-trimethylphenyl)-2,2′-bipyridine, is employed in very low concentrations (0.5 mol%). nih.gov The reaction proceeds under irradiation with blue LEDs at 40 °C. This method has proven compatible with a range of substrates, including aryl and heteroaryl substituted terminal alkenes, as well as terminal alkenes that have adjacent electron-withdrawing groups like esters and amides. nih.gov The presence of visible light and the photocatalyst are essential for the transformation to occur. nih.gov This catalytic system has also been successfully applied to the difunctionalization of more complex, biologically active molecules. nih.gov
Hydrogenation of Carbon Dioxide
Xantphos-based catalysts are significant in the conversion of carbon dioxide (CO2) into valuable chemicals, particularly formic acid. A notable application involves immobilizing a ruthenium complex onto a porous organic polymer framework containing Xantphos. researchgate.netrsc.org This heterogeneous catalyst demonstrates excellent activity in the hydrogenation of CO2 to formic acid in an aqueous medium. rsc.orgchemrxiv.org
The transformation is a key step toward mitigating the environmental impact of CO2 and establishing a sustainable carbon cycle. researchgate.net The solid Xantphos macroligand provides a stable and recyclable catalytic system. rsc.org Studies on the catalyst's recyclability show an initial deactivation period, after which it maintains stable productivity. chemrxiv.org This minor degradation is attributed to structural changes within the catalyst. researchgate.netrsc.org The research highlights the potential of these heterogenized Xantphos catalysts as a promising technology for CO2 utilization. rsc.org
Gold-Catalyzed Reactions
Dehydrogenative Silylation of Alcohols
Gold(I) complexes featuring the Xantphos ligand are highly effective catalysts for the dehydrogenative silylation of alcohols, a process that forms silyl (B83357) ethers with the release of hydrogen gas. acs.orgnih.gov The AuCl(xantphos) complex, in particular, exhibits remarkable chemoselectivity and tolerance to a wide range of solvents. acs.org
This catalytic system selectively silylates hydroxyl groups even in the presence of other functional groups such as alkenes, alkynes, ketones, aldehydes, esters, and alkyl halides. acs.orgnih.gov The use of the Xantphos ligand is crucial for the catalytic activity of the gold complex. acs.org Mechanistic studies, combining experimental and theoretical approaches, have shed light on the reaction pathway. nih.gov These studies indicate that the catalytic cycle involves a gold hydride intermediate, and the counter-anion acts as a co-catalyst. nih.gov The high catalytic activity is attributed to the stability of the tricoordinated structure formed by the chelating Xantphos ligand. researchgate.net The gold-xantphos system shows a strong preference for the silylation of primary alcohols. gelest.com
Below is a table summarizing the results of the Gold-Xantphos catalyzed dehydrogenative silylation of various alcohols with triethylsilane.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl triethylsilyl ether | 98 |
| 2 | 1-Octanol | 1-Octyl triethylsilyl ether | 95 |
| 3 | 2-Phenylethanol | 2-Phenylethyl triethylsilyl ether | 97 |
| 4 | Cyclohexanol | Cyclohexyl triethylsilyl ether | 85 |
| 5 | 2-Octanol | 2-Octyl triethylsilyl ether | 78 |
Table based on data from studies on Gold(I)-phosphine catalyzed dehydrogenative silylation of alcohols. acs.org
Ruthenium-Catalyzed Reactions
Alkylation of Active Methylene (B1212753) Compounds with Alcohols
Xantphos is a key ligand in ruthenium-catalyzed reactions for the alkylation of active methylene compounds using alcohols as alkylating agents. chembk.comchemicalbook.comfcad.com This transformation is a valuable carbon-carbon bond-forming reaction in organic synthesis. The in-situ combination of a ruthenium precursor, such as [Ru(PPh3)3(CO)H2], with Xantphos creates a catalytically active species for this process. nih.gov
The reaction involves a model oxidation-Knoevenagel-reduction sequence. nih.gov The ruthenium-Xantphos system facilitates the initial oxidation of the alcohol to an aldehyde, which then undergoes a Knoevenagel condensation with the active methylene compound, followed by reduction. The precursor complex [Ru(xantphos)(PPh3)(CO)H2] has been isolated and studied. nih.gov However, under certain conditions, the alcohol can decarbonylate this complex, leading to less active catalytic species like [Ru(xantphos)(CO)3]. nih.gov The choice of ligand is critical, as related systems using different phosphine ligands, such as dppp (B1165662), have been found to be inactive for this transformation. nih.gov
Platinum-Catalyzed Reactions
Xantphos is utilized as a ligand in platinum-catalyzed reactions, notably in the hydroformylation of alkenes. chemicalbook.commedchemexpress.com The large bite angle of the Xantphos ligand allows it to form both cis and trans square-planar platinum(II) complexes. lookchem.comepa.govresearchgate.net The platinum–xantphos–tin(II) chloride system is an active catalyst for the hydroformylation of styrene. lookchem.comresearchgate.net
This catalytic system demonstrates high chemoselectivity (up to 99.8%) and regioselectivity (up to 88%) in the hydroformylation of styrene. lookchem.comepa.gov The reaction is sensitive to temperature, with higher temperatures favoring the formation of the linear aldehyde over the branched aldehyde. lookchem.com The cis-coordination of Xantphos has been proposed in the active platinum species. lookchem.com The synthesis and characterization of various platinum(II) complexes with Xantphos, such as cis-PtCl2(xantphos), have been reported. lookchem.comresearchgate.net
The table below shows the effect of temperature on the regioselectivity of styrene hydroformylation using the platinum-xantphos-tin(II) chloride system.
| Temperature (°C) | Conversion (%) | Linear Aldehyde (%) | Branched Aldehyde (%) |
| 25 | >99 | 80 | 20 |
| 60 | >99 | 85 | 15 |
| 80 | >99 | 88 | 12 |
| 100 | >99 | 89 | 11 |
Table based on data from studies on platinum-xantphos catalyzed hydroformylation of styrene. lookchem.com
Hydroformylation (e.g., with Tin(II) Chloride Systems)
The catalytic prowess of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in homogeneous catalysis extends to hydroformylation reactions, particularly when utilized in bimetallic systems. Research has demonstrated the efficacy of a platinum-Xantphos complex in conjunction with a tin(II) chloride co-catalyst for the hydroformylation of styrene. This specific catalytic system exhibits notable activity and selectivity under various reaction conditions.
In a key study, the platinum-Xantphos-tin(II) chloride system was found to be an active catalyst for the hydroformylation of styrene, yielding high chemoselectivity and regioselectivity. epa.govresearchgate.net The reaction demonstrates the successful conversion of styrene to 2-phenylpropanal (B145474) and 3-phenylpropanal. The system's performance was evaluated across a range of temperatures and pressures, highlighting its robustness.
Detailed findings from the hydroformylation of styrene using a PtCl2(Xantphos)/SnCl2·2H2O catalyst system are presented below. The experiments were conducted with a platinum to tin ratio of 1:10, a styrene to platinum ratio of 500:1, and a reaction time of 24 hours in a dichloromethane (B109758) solvent.
Table 1: Hydroformylation of Styrene with PtCl2(Xantphos)/SnCl2·2H2O Catalyst System
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Chemoselectivity to Aldehydes (%) | Regioselectivity to Branched Aldehyde (%) |
| 1 | 25 | 120 | 25.1 | 99.8 | 88.0 |
| 2 | 50 | 120 | 66.8 | 99.8 | 87.0 |
| 3 | 80 | 120 | 95.7 | 99.8 | 86.0 |
| 4 | 100 | 120 | 98.3 | 99.8 | 85.0 |
The data reveals that the catalytic system is active over a temperature range of 25 to 100 °C at a constant pressure of 120 bar of CO/H2 (1:1). researchgate.net As the temperature increases, a corresponding increase in the conversion of styrene is observed, reaching up to 98.3% at 100 °C. Remarkably, the chemoselectivity towards the desired aldehyde products remains consistently high at 99.8% across all tested temperatures. epa.govresearchgate.net
Furthermore, the regioselectivity of the reaction favors the formation of the branched aldehyde, 2-phenylpropanal. While a slight decrease in regioselectivity is noted with increasing temperature, it remains high, with 88.0% selectivity for the branched isomer at 25 °C and 85.0% at 100 °C. epa.govresearchgate.net These findings underscore the capability of the platinum-Xantphos-tin(II) chloride system to effectively catalyze the hydroformylation of styrene with excellent control over both the chemical transformation and the isomeric product distribution.
Mechanistic Investigations and Reaction Pathway Elucidation
Ligand Role in Catalytic Cycle Steps
Xantphos's rigid xanthene backbone enforces a specific coordination geometry on the metal center, which is a determining factor in the efficiency and selectivity of catalytic transformations. Its large bite angle, typically around 108-115 degrees, distinguishes it from other diphosphine ligands and is central to its catalytic behavior.
The oxidative addition step, a critical initiation phase in many cross-coupling reactions, is significantly influenced by the Xantphos ligand. The ligand's steric and electronic properties can dictate the preferred mechanistic pathway. For palladium(0) complexes, the mechanism of oxidative addition of (hetero)aryl (pseudo)halides can be either a concerted process or a displacement pathway. The wide bite angle of Xantphos favors a concerted mechanism for phenyl halides, whereas a displacement mechanism is often preferred for other substrates like PhOTf and 2-chloropyridine chemrxiv.org.
In some palladium-catalyzed C-H functionalization reactions, the mono-oxidation of the Xantphos ligand has been found to be a crucial step for the formation of the active catalyst acs.orgnih.gov. The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand. The oxidative addition adduct of this species has been isolated and structurally characterized, proving to be catalytically competent acs.orgnih.gov.
Studies on nickel-based systems have shown a different role for Xantphos. Isolated (Xantphos)Ni(I)-Aryl complexes selectively activate alkyl halides over aryl halides. Mechanistic and computational studies indicate that this activation proceeds not through a traditional oxidative addition but via a concerted halogen-atom abstraction mechanism nih.govacs.org.
The oxidative addition of aryl bromides to palladium(0) complexes bearing Xantphos has been studied directly. For instance, the in situ generated (Xantphos)Pd(dba) complex reacts with 4-bromobenzonitrile at room temperature to yield the oxidative addition product nih.govacs.org. However, less reactive substrates like bromobenzene require higher temperatures for the reaction to proceed nih.govacs.org.
Reductive elimination, the final step in many cross-coupling reactions that forms the desired product and regenerates the catalyst, is often facilitated by the large bite angle of Xantphos. This geometric constraint can lower the energy barrier for this crucial bond-forming step.
In the context of C-N bond formation, studies on arylpalladium amidate complexes have demonstrated that the rate and yield of reductive elimination are higher for complexes ligated by Xantphos compared to those with smaller bite angle ligands like DPPF berkeley.edu. This enhancement is attributed to the wide bite angle of Xantphos promoting a geometry that is closer to the transition state for reductive elimination berkeley.edu.
Detailed kinetic and computational studies have been performed on the CF₃–Ph reductive elimination from the complex [(Xantphos)Pd(CF₃)(Ph)]. These investigations revealed that the reaction proceeds directly from the cis-isomer without the need for prior dissociation of a phosphine (B1218219) arm acs.org. The presence of excess Xantphos ligand was found to have only a minor decelerating effect on the reaction rate acs.org.
| Parameter | Experimental Value | Computed Value (DFT) |
|---|---|---|
| ΔH≠ (kcal mol⁻¹) | 25.9 ± 2.6 | 24.8 |
| ΔS≠ (e.u.) | 6.4 ± 7.8 | - |
| ΔG≠ (kcal mol⁻¹) | - | 25.0 |
Data sourced from kinetic and computational studies on the reductive elimination from a palladium-Xantphos complex acs.org.
In catalytic cycles like the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from an organometallic reagent to the transition metal center. The efficiency of this step can be the rate-determining factor. For palladium-catalyzed arylation of ureas with nonactivated aryl bromides using the Xantphos ligand, it has been suggested that the rate-limiting stage is either transmetalation or reductive elimination researchgate.net. The electronic properties of the aryl group and the ligand can influence the kinetics of these subsequent steps following oxidative addition researchgate.net.
Migratory insertion is an elementary step where two adjacent ligands on a metal center couple to form a new ligand. This process requires the migrating and inserting ligands to be in a cis orientation openochem.orgwikipedia.org. The coordination preferences enforced by Xantphos can thus play a role in this step. For example, a rhodium-pincer Xantphos complex has been observed to undergo migratory insertion of a methyl group following methylation of the rhodium center, a key step in a proposed catalytic cycle for methanol carbonylation acs.org.
Active Catalyst Species Identification and Generation
Understanding the nature of the active catalytic species and the mechanism of its formation is paramount for optimizing reaction conditions and developing more efficient catalysts.
Catalysts employing Xantphos are frequently generated in situ. A common method involves the addition of Xantphos to a metal precursor, such as Ni(COD)₂ (where COD is 1,5-cyclooctadiene) nih.gov. This process can lead to a mixture of species. While the formation of the (Xantphos)₂Ni complex was once considered detrimental to catalysis due to its perceived lack of reactivity, it is now understood that this species can act as a precatalyst nih.govresearchgate.net. It can be activated by a nitrile or another coordinating solvent, which facilitates the displacement of one Xantphos ligand to generate a catalytically competent (Xantphos)Ni(solvent) species nih.govresearchgate.net.
| Precatalyst | Activating Additive | Catalytic Competence |
|---|---|---|
| (Xantphos)₂Ni | None | Low |
| (Xantphos)₂Ni | Benzonitrile | High |
| (Xantphos)Ni(alkyne) | None | High |
Table summarizing the catalytic competence of different nickel-Xantphos species, highlighting the activating role of benzonitrile nih.govresearchgate.net.
In palladium catalysis, the concentration of free Xantphos ligand can significantly affect catalyst activity. An excess of the ligand can lead to the formation of an inactive or less active Pd(Xantphos)₂ complex, thereby inhibiting the reaction researchgate.net. As mentioned previously, for certain Pd-catalyzed C-H arylations, the active catalyst is formed through the mono-oxidation of the Xantphos ligand, a process that can be critical for catalytic turnover acs.orgnih.gov. The development of well-defined precatalysts, such as XantPhos-Pd-G2, which is a second-generation Buchwald precatalyst, provides a reliable method for generating the active monoligated L-Pd(0) species under reaction conditions alfachemic.com.
Dimeric Active Species in Bimetallic Catalysis
Mechanistic studies into reactions catalyzed by complexes of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have revealed the significant role of dimeric metallic species. In the context of amine-borane dehydrocoupling, {Rh(xantphos)}-based phosphido dimers have been identified as highly active catalysts. nih.govresearchgate.net These dimeric structures are formed through a P–C activation of the Xantphos ligand in the presence of the amine-borane substrates. nih.govresearchgate.net
These dimers effectively catalyze the formation of polymeric [H2BNMeH]n from H3B·NMeH2 and the dimeric [H2BNMe2]2 from H3B·NMe2H, even at low catalyst loadings of 0.1 mol %. nih.gov The isolation and characterization of these P–C-activated dimeric complexes, such as the {Rh2(xantphos′)2}2+ motif, lend strong support to the hypothesis that a dimeric species is active in the catalytic cycle. nih.govresearchgate.net This finding suggests that bimetallic catalysis, where two metal centers cooperate, may be a key operational pathway in amine-borane dehydropolymerization, offering new avenues for tuning catalyst properties. nih.govresearchgate.net Kinetic data from both dimeric and previously reported monomeric precatalysts show close similarities, implying that the underlying mechanisms of dehydrocoupling are related. nih.govresearchgate.net
Mechanistic Pathways for Specific Reactions
Hydroformylation Mechanism (e.g., Hydride-Formyl Pathway, Hydroacylation)
The hydroformylation of alkenes, such as 1-octene (B94956), catalyzed by rhodium-Xantphos complexes is a well-studied process. The catalytic cycle is generally understood to proceed via a hydride pathway. The catalyst's resting state is typically a pentacoordinate rhodium hydride species, (Xantphos)RhH(CO)2. nih.gov The reaction mechanism involves several key steps following the formation of this active species.
First, a carbon monoxide (CO) ligand dissociates from the (Xantphos)RhH(CO)2 complex. Subsequently, the alkene substrate coordinates to the rhodium center. The crucial step is the migratory insertion of the alkene into the rhodium-hydride bond (hydride migration), which forms a rhodium-alkyl intermediate. nih.gov This is followed by the coordination of another CO molecule and a subsequent migratory insertion of the alkyl group onto a carbonyl ligand, forming a rhodium-acyl species. The final step is typically oxidative addition of H2 followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst. Theoretical calculations and experimental data indicate that for the Rh-Xantphos system, the energy barrier for hydride migration is higher than the barrier for CO dissociation. nih.gov
Carbon-Nitrogen Bond Formation Mechanisms
The catalytic system involves an equilibrium between different palladium species. In the presence of a palladium source like Pd2(dba)3, both (Xantphos)Pd(dba) and Pd(Xantphos)2 can be formed. capes.gov.brresearchgate.netfigshare.com At high ligand-to-palladium ratios, the bis-ligated complex, Pd(Xantphos)2, becomes the predominant species. capes.gov.brresearchgate.netresearchgate.net This complex is significantly less active as a precatalyst. capes.gov.brresearchgate.net The generally accepted mechanism requires the formation of an active, monoligated (Xantphos)Pd(0) species to initiate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The low activity of the Pd(Xantphos)2 complex is attributed to the slow rate of Xantphos ligand dissociation, which is necessary to generate the catalytically active (Xantphos)Pd(0) species. capes.gov.brresearchgate.net This dissociation step is therefore a primary turnover-limiting factor. capes.gov.brresearchgate.net
Methanol Carbonylation Mechanistic Insights
Rhodium/iodide catalyst systems modified with the Xantphos ligand are effective for the homogeneous carbonylation of methanol to produce acetic acid. acs.orgresearchgate.net Mechanistic investigations based on the isolation and characterization of reaction intermediates have provided significant insights into the catalytic cycle. A key intermediate isolated from catalytic reactions is the Rh(III) acetyl complex, [Rh(xantphos)(COMe)I2]. acs.orgresearchgate.net In this complex, the Xantphos ligand can adopt a "pincer" κ3-P,O,P coordination mode, where the xanthene oxygen atom coordinates to the rhodium center. acs.orgresearchgate.net
The proposed mechanism is based on a series of observed stoichiometric reactions. A critical step in the cycle is the oxidative addition of methyl iodide to a Rh(I) species. acs.orgresearchgate.net While the cationic complex [Rh(xantphos)(CO)]+ undergoes this oxidative addition very slowly, the reaction is catalyzed by the addition of an iodide salt. acs.orgresearchgate.net This catalysis proceeds through the formation of the neutral intermediate, [Rh(xantphos)(CO)I]. acs.orgresearchgate.net This neutral complex reacts with methyl iodide via methylation at the rhodium center, followed by a migratory CO insertion to yield the observed Rh(III) acetyl complex, which then proceeds to the product-forming steps. acs.orgresearchgate.net
Dehydrocoupling Mechanistic Studies
The dehydrocoupling of amine-boranes, such as H3B·NMe2H, and the dehydropolymerization of substrates like H3B·NMeH2 are efficiently catalyzed by the [Rh(Xantphos)]+ fragment. nih.govacs.org Kinetic and stoichiometric studies suggest that the mechanisms for both substrates are closely related. A key feature of the reaction is an initial induction period. nih.govacs.org During this period, the active catalyst is generated, which is proposed to be a Rh-amido-borane species. nih.govacs.org
Once formed, this active catalyst reversibly binds an additional molecule of the amine-borane substrate, leading to saturation kinetics that can be described by a Michaelis-Menten type model. nih.govacs.org The turnover-limiting step in the catalytic cycle is proposed to be N-H activation. nih.gov For the dehydropolymerization of H3B·NMeH2, the mechanism is thought to proceed via a chain growth process from the metal center. nih.gov The active Rh-amido-borane species dehydrogenates an incoming H3B·NMeH2 molecule to form the monomer H2B=NMeH, which then undergoes insertion into the Rh-amido bond, propagating the polymer chain. nih.govacs.org Hydrogen can act as a chain transfer agent, leading to lower molecular weight polymers. nih.govacs.org
Kinetic Studies and Rate-Determining Steps
Kinetic analyses have been instrumental in elucidating the rate-determining steps for various reactions catalyzed by Xantphos-metal complexes.
Hydroformylation: For the rhodium-Xantphos catalyzed hydroformylation of 1-octene, a combination of experimental kinetic isotope effects ((¹H/²H and ¹²C/¹³C) and theoretical calculations was used to identify the rate-determining step. nih.gov The results indicate that hydride migration has a higher activation barrier (calculated at 21.4 kcal mol⁻¹) than CO dissociation (20.1 kcal mol⁻¹). nih.gov This identifies hydride migration as the turnover-limiting step of the reaction. nih.gov A small ¹H/²H kinetic isotope effect of 1.2 was determined for the hydride moiety of the catalyst. nih.gov
Carbon-Nitrogen Bond Formation: In Pd/Xantphos-catalyzed C-N bond formation, reaction calorimetry studies have shown that high concentrations of Xantphos inhibit the reaction rate. capes.gov.brresearchgate.net This inhibition is due to the formation of the stable, bis-ligated Pd(Xantphos)2 complex. capes.gov.brresearchgate.net Kinetic studies concluded that the primary turnover-limiting factor is the slow rate of dissociation of a Xantphos ligand from the Pd(Xantphos)2 species to generate the catalytically active monoligated (Xantphos)Pd(0) complex. capes.gov.brresearchgate.net
Table 1: Kinetic Data for Xantphos-Catalyzed Reactions
| Reaction | Catalyst System | Substrate | Identified Rate-Determining Step | Supporting Kinetic Data/Observations | Reference |
|---|---|---|---|---|---|
| Hydroformylation | Rh/Xantphos | 1-Octene | Hydride Migration | Calculated Activation Barrier: 21.4 kcal mol⁻¹; KIE (¹H/²H) = 1.2 | nih.gov |
| C-N Bond Formation | Pd/Xantphos | 4-tert-butylbromobenzene | Ligand Dissociation | Reaction rate inhibited by high [Xantphos] due to formation of inactive Pd(Xantphos)₂. | capes.gov.brresearchgate.net |
| Methanol Carbonylation | Rh/Xantphos/I⁻ | Methanol | Oxidative Addition of MeI to Rh(I) | Reaction of [Rh(xantphos)(CO)I] with MeI is a key step with measured activation parameters. | acs.orgresearchgate.net |
| Amine-Borane Dehydrocoupling | [Rh(Xantphos)]⁺ | H₃B·NMeH₂ | N-H Activation | Saturation kinetics observed; KIE (N-H/N-D) = 2.1 ± 0.2. | nih.gov |
Influence of Ligand Conformation on Reaction Outcomes
The conformation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) is a critical determinant of its catalytic activity and selectivity in a wide range of chemical transformations. The ligand's rigid xanthene backbone, combined with the rotational freedom of the diphenylphosphino groups, results in a unique spatial arrangement that profoundly influences the geometry and reactivity of the metal center to which it coordinates. Key conformational features, such as the bite angle and the potential for hemilability, directly impact reaction pathways and product distributions.
A defining characteristic of Xantphos is its large "natural bite angle" (βn), which is the preferred P-M-P angle determined by the ligand's backbone. acs.org Computational chemistry and X-ray crystallography have established that Xantphos and its derivatives possess natural bite angles ranging from approximately 100° to 134°. nih.govacs.org This wide and flexible bite angle allows the ligand to accommodate various coordination geometries and stabilize transition states in catalytic cycles. acs.orgsemanticscholar.org For instance, Xantphos is known to form both cis and trans adducts with platinum(II) chloride, classifying it as a trans-spanning ligand. wikipedia.org
The influence of the bite angle on regioselectivity is particularly evident in rhodium-catalyzed hydroformylation. The use of Xantphos-type ligands with their calculated bite angles near 110° leads to high regioselectivity for the linear aldehyde product and a low rate of isomerization of the alkene substrate. acs.org The large P-Rh-P angle is thought to favor the equatorial coordination of the phosphine groups in the trigonal bipyramidal intermediate, which in turn directs the hydride migration to the terminal carbon of the alkene, yielding the linear product. acs.org
| Ligand | Natural Bite Angle (βn) | Linear to Branched Ratio (l:b) for 1-Octene Hydroformylation | Isomerization (%) |
| DPEphos | 102.2° | 13.9 | 12 |
| Thixantphos | 109.9° | 50.1 | 1.1 |
| Xantphos | 111.0° | 98.5 | 0.5 |
| 2,7-tBu-Xantphos | 112.0° | 98.3 | 0.4 |
Table 1: Effect of ligand bite angle on the regioselectivity of rhodium-catalyzed hydroformylation of 1-octene. Data sourced from research by Kamer, van Leeuwen, and Reek. acs.org
Furthermore, the conformation of the xanthene backbone itself has been a subject of investigation. While the large bite angle is considered the dominant factor for selectivity, the potential role of the oxygen atom in the xanthene bridge has been explored. Studies comparing Xantphos to analogs where oxygen coordination is geometrically impossible have shown nearly identical performance in rhodium-catalyzed hydroformylation, suggesting that the bite angle is the primary driver of regioselectivity in this case. acs.org However, in other systems, the oxygen atom can participate in coordination, leading to a hemilabile, bidentate P,O-chelation that can influence the catalytic cycle. acs.org In some palladium-catalyzed C-H arylation reactions, the mono-oxidation of one of the phosphine groups creates a P,P=O ligand that is crucial for the formation of the active catalyst. acs.org This oxidized ligand acts as a hemilabile, bidentate ligand, highlighting another way ligand conformation and functionality influence the reaction. acs.org
The P-Ni-P angle in nickel complexes of Xantphos has also been shown to vary significantly depending on the other ligands coordinated to the metal center, with angles of 108.83°, 112.11°, and 118.92° being observed in different π-complexes. nih.gov This flexibility underscores the ligand's ability to adapt its conformation to the electronic and steric requirements of the metal and substrates during catalysis. nih.gov
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of transition metal complexes involving the ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos. These studies provide profound insights into the geometric and electronic structures, reaction mechanisms, and the origins of reactivity and selectivity observed in catalytic processes.
Structure Activity Relationship Sar Studies and Ligand Modifications
Correlating Ligand Structure with Catalytic Performance
The defining structural characteristic of Xantphos and its analogs is the "natural bite angle," a concept developed to describe the preferred P-M-P angle determined by the ligand's backbone. acs.orgnih.gov The rigid xanthene backbone pre-organizes the two phosphine (B1218219) groups, enforcing a wide bite angle of approximately 108-112°. acs.orgnih.gov This structural constraint has a significant impact on the stability and reactivity of transition metal complexes. nih.govacs.org
The wide bite angle of Xantphos-type ligands favors the formation of bis-equatorial complexes in trigonal bipyramidal structures, which is crucial in processes like rhodium-catalyzed hydroformylation. acs.org This coordination preference directly influences the regioselectivity of the reaction, favoring the formation of linear aldehydes over branched ones. For instance, in the hydroformylation of 1-octene (B94956), Xantphos-based rhodium catalysts show a high linear to branched aldehyde ratio (l:b) due to steric hindrance in the transition state that leads to the branched product. acs.org The rigid backbone also increases the stability of certain intermediates, preventing ligand dissociation and promoting desired catalytic pathways. acs.org
Furthermore, the ligand's structure influences the electronic properties at the metal center. The oxygen atom in the xanthene backbone can potentially coordinate to the metal, creating a pincer-type κ³-P,O,P coordination mode. acs.orgresearchgate.net This interaction can affect the electron density at the metal and influence its reactivity. However, studies using a modified ligand, XL-Xantphos, which is geometrically unable to coordinate through the oxygen atom, showed nearly identical performance in rhodium-catalyzed hydroformylation, suggesting the bite angle is the dominant factor for regioselectivity in this specific reaction. researchgate.net
Impact of Xanthene Backbone Substitutions on Selectivity and Activity
Modifications to the rigid xanthene backbone provide a powerful tool for tuning the ligand's bite angle and, consequently, the catalyst's performance. By altering the bridging atom or group at the 9-position of the xanthene scaffold, a range of ligands with systematically varied bite angles has been developed. acs.orgresearchgate.net
Computational chemistry and experimental results have shown a clear correlation between the nature of the bridge and the resulting bite angle and catalytic selectivity. acs.orgnih.gov For example, replacing the CMe₂ group with other bridges allows for the fine-tuning of the P-M-P angle, which directly impacts the regioselectivity in reactions like hydroformylation. researchgate.net
A homologous series of diphosphines based on rigid heterocyclic aromatic backbones of the xanthene-type has been developed with natural bite angles ranging from approximately 100° to 134°. nih.govacs.orgsemanticscholar.org The data below illustrates how subtle alterations to the backbone can modulate the bite angle and influence the outcome of the rhodium-catalyzed hydroformylation of 1-octene.
| Ligand Backbone Bridge (X) | Ligand Name | Calculated Natural Bite Angle (βn) | Linear:Branched Ratio (l:b) in 1-Octene Hydroformylation |
|---|---|---|---|
| -(CH₂)₂- | DPEphos | 102.2° | 18.9 |
| -C(CH₃)₂- | Xantphos | 111.0° | 98.5 |
| -Si(CH₃)₂- | SIXantphos | 114.0° | 98.3 |
| -C=C(CH₃)₂- | Thixantphos | 117.0° | 97.8 |
Table 1. Effect of Xanthene Backbone Modification on Bite Angle and Regioselectivity in Rh-catalyzed Hydroformylation of 1-octene. Data sourced from studies on Xantphos-type ligands. acs.org
As the table demonstrates, increasing the bite angle from DPEphos to Xantphos dramatically increases the selectivity for the linear aldehyde. Further increases in the bite angle with other backbones maintain high selectivity, showcasing the critical role of the ligand's geometry in controlling the reaction outcome. acs.org
Influence of Phosphine Substituents on Electronic and Steric Properties
The substituents on the phosphorus atoms are the primary modulators of the ligand's electronic and steric properties. In the parent Xantphos ligand, these are phenyl groups. Replacing them with other groups, such as tert-butyl (t-Bu) or isopropyl (i-Pr), or introducing electron-withdrawing or -donating groups on the phenyl rings, significantly alters the catalyst's behavior. acs.orgacs.org
Steric Effects : Introducing bulky substituents like tert-butyl groups on the phosphorus atoms increases the steric hindrance around the metal center. This has a direct impact on the ligand's bite angle. For instance, the calculated natural bite angle for t-Bu-Xantphos ligands is significantly larger (126.80–127.56°) than for the parent Ph-Xantphos (111.89–114.18°). wgtn.ac.nzsemanticscholar.org This increased bulk can facilitate processes like reductive elimination in cross-coupling reactions, leading to more efficient catalysis. acs.org
Electronic Effects : The electronic nature of the phosphine substituents influences the electron density at the metal center. Electron-donating groups, like alkyls, increase the basicity of the phosphine, making the metal center more electron-rich and potentially more reactive in oxidative addition steps. Conversely, electron-withdrawing groups, such as trifluoromethyl (CF₃), decrease the electron density on the metal. acs.org This can be quantified by measuring the ¹J(P-Se) coupling constant in the corresponding phosphine selenides; a higher value indicates lower basicity. Studies on t-Bu-Xantphos ligands show they have a higher basicity than Ph-Xantphos. wgtn.ac.nzsemanticscholar.org
In a practical example, a study on the palladium-catalyzed arylation of ureas utilized a series of Xantphos analogs with substituents on the phenylphosphino groups. The use of 3,5-(CF₃)₂Xantphos, a ligand with strong electron-withdrawing groups, resulted in high yields of the desired N,N'-diarylureas, demonstrating how electronic tuning can enhance catalytic efficiency. researchgate.net
| Phosphine Substituent | Key Property Modified | Effect on Ligand | Impact on Catalysis |
|---|---|---|---|
| Phenyl (Standard) | Baseline | Standard bite angle (~111°), moderate basicity | High linear selectivity in hydroformylation |
| tert-Butyl | Steric Bulk | Increases bite angle (~127°), increases basicity | Can facilitate reductive elimination |
| 3,5-(CF₃)₂-Phenyl | Electronic Nature | Decreases phosphine basicity (electron-withdrawing) | Improved yields in Pd-catalyzed amidation |
Table 2. Influence of Phosphine Substituents on Xantphos Properties and Catalytic Performance. wgtn.ac.nzsemanticscholar.orgresearchgate.net
Rational Design of Dimethyl bis diphenylphosphino xanthene Analogs for Tuned Catalysis
The insights gained from SAR studies have enabled the rational design of Xantphos analogs to achieve specific catalytic goals. rsc.org By systematically modifying the backbone and phosphine substituents, new ligands can be synthesized to enhance selectivity, improve stability, and increase catalyst turnover numbers.
The primary driver for enhancing regioselectivity in Xantphos-type catalysts is the manipulation of the bite angle through backbone modification. As established, a wider bite angle generally leads to higher selectivity for linear products in hydroformylation. acs.org This principle allows for the selection of the optimal ligand backbone for a given substrate to maximize the formation of the desired regioisomer.
Chemoselectivity can also be tuned. For example, in palladium-catalyzed aminocarbonylation, the choice of a Xantphos ligand, in combination with specific bases, can selectively lead to the formation of (E)-isomers of β-fluoro-α,β-unsaturated amides, whereas other conditions might favor the (Z)-isomer. researchgate.net This highlights how the unique steric and electronic environment created by the Xantphos ligand can steer a reaction towards a specific chemical outcome.
Another factor affecting catalyst activity is the formation of inactive or less active species. In some palladium-catalyzed reactions, high concentrations of Xantphos can lead to the formation of an inactive Pd(Xantphos)₂ complex. researchgate.net Understanding this equilibrium allows for the rational optimization of reaction conditions (e.g., ligand-to-metal ratio) to minimize the formation of such species and maintain high catalytic activity. By designing ligands that may disfavor the formation of bis-ligated species, catalyst turnover numbers can be implicitly improved. researchgate.net
Future Research Directions and Emerging Trends
Development of Advanced Synthetic Methodologies for Ligand Libraries
The foundational synthesis of Xantphos involves the double directed lithiation of 9,9-dimethylxanthene (B1361183), followed by a reaction with chlorodiphenylphosphine. wikipedia.orgchemicalbook.com Future research is geared towards expanding upon this core methodology to generate libraries of Xantphos derivatives with tailored electronic and steric properties. The development of synthetic routes to functionalized analogues is critical for optimizing catalytic performance and exploring new applications.
Key strategies include:
Backbone Modification: Introducing substituents onto the xanthene backbone can modulate the ligand's steric bulk and electronic properties. For instance, the synthesis of 4,7-di-tert-butylXantphos was pursued to enhance solubility for mechanistic NMR studies. chem17.com
Phosphine (B1218219) Group Variation: Altering the aryl groups on the phosphorus atoms can fine-tune the ligand's electronic character and steric hindrance, impacting catalyst activity and selectivity.
Functionalization for Immobilization: Synthesizing derivatives with specific functional groups, such as N-Xantphos, allows for covalent attachment to solid supports, which is crucial for developing heterogeneous catalysts. semanticscholar.orgmdpi.com
Chiral Modifications: Advanced synthetic methods are being developed to introduce chirality, either on the backbone or directly at the phosphorus atoms (P-chirogenic), to create ligands for asymmetric catalysis. acs.org
These advanced methodologies will enable the rapid generation and screening of ligand libraries, accelerating the discovery of optimal catalysts for specific transformations.
Exploration of Novel Catalytic Transformations
While Xantphos is well-established in reactions like cross-coupling, amination, and hydroformylation, a significant trend is its application in novel and more challenging catalytic transformations. entegris.comchemicalbook.comnbinno.com Researchers are exploring the use of Xantphos with a wider range of transition metals to unlock new reactivity.
Recent and emerging applications include:
Nickel-Catalyzed Cycloadditions: The combination of Nickel and Xantphos has been shown to be an effective catalyst for the cycloaddition of diynes and nitriles to produce pyridines. nih.gov
Iron-Catalyzed Alkyl-Alkyl Coupling: Foundational studies are being conducted on iron-Xantphos systems to understand and develop effective catalysts for alkyl-alkyl cross-coupling, a challenging but highly desirable transformation. researchgate.net
Palladium-Catalyzed Hydrochlorocarbonylation: A Pd-Xantphos system has been developed for the hydrochlorocarbonylation of alkenes, providing a novel route to valuable alkyl acid chlorides. researchgate.net
Copper-Photoredox Catalysis: Xantphos has been incorporated into copper complexes for photoredox-catalyzed reactions, such as the chlorotrifluoromethylation of alkenes. acs.org
| Metal Center | Catalytic Transformation | Key Feature/Substrates | Reference |
|---|---|---|---|
| Nickel (Ni) | [2+2+2] Cycloaddition | Synthesis of pyridines from diynes and nitriles | nih.gov |
| Iron (Fe) | Alkyl-Alkyl Cross-Coupling | Probing mechanistic pathways to overcome β-H elimination | researchgate.net |
| Palladium (Pd) | Hydrochlorocarbonylation | Formation of alkyl acid chlorides from alkenes and CO | researchgate.net |
| Copper (Cu) | Photoredox Chlorotrifluoromethylation | Introduction of CF3 groups into styrenes and other alkenes | acs.org |
Applications in Sustainable Chemical Processes (e.g., CO2 Functionalization)
A major thrust in modern chemistry is the development of sustainable processes, including the utilization of renewable feedstocks and waste products like carbon dioxide (CO2). Xantphos-based catalysts are emerging as promising tools in this domain. A notable example is the catalytic hydrogenation of CO2 to formic acid, which is considered a valuable chemical intermediate and a potential hydrogen storage molecule. rsc.org
Recent research has demonstrated a novel heterogenized ruthenium catalyst where Xantphos is incorporated into a solid macroligand based on porous organic polymers. rsc.orgchemrxiv.org This Ru-Xantphos system shows excellent activity for the hydrogenation of CO2 in aqueous media. rsc.org The heterogeneous nature of the catalyst facilitates its separation and potential reuse, aligning with the principles of green chemistry. rsc.orgchemrxiv.org Future work will likely focus on improving the long-term stability and recyclability of these systems and expanding their application to other CO2 functionalization reactions.
Designing for Enhanced Asymmetric Induction
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance, particularly in the pharmaceutical industry. A key research direction is the design of chiral versions of Xantphos to induce high enantioselectivity. One of the most promising strategies involves creating P-chirogenic ligands, where the phosphorus atoms themselves are the stereocenters. acs.org
A series of P-chirogenic Xantphos ligands have been successfully synthesized and have shown excellent performance in rhodium-catalyzed asymmetric hydrogenation. acs.org In the hydrogenation of a model prostereogenic enone, these ligands achieved almost complete conversion and high chemoselectivity with an enantiomeric excess (ee) of 96%. acs.org The future in this area involves expanding the library of P-chirogenic Xantphos derivatives and applying them to a broader range of asymmetric transformations, guided by computational modeling to predict ligand-substrate interactions.
Fundamental Mechanistic Understanding of Complex Catalytic Systems
Despite the widespread use of Xantphos, a deeper mechanistic understanding of how it influences catalytic cycles is crucial for rational catalyst design. chem17.com Future research will continue to employ a combination of experimental techniques (e.g., kinetics, NMR spectroscopy) and computational studies to elucidate reaction mechanisms. researchgate.net
Key areas of investigation include:
Pre-catalyst Activation: Studies on Ni/Xantphos systems have revealed the complex equilibria involved in forming the active catalytic species from precursors like Ni(COD)2, and the beneficial role of nitrile additives in displacing a Xantphos ligand from the inactive (Xantphos)2Ni complex. nih.govresearchgate.netrsc.org
Ligand Dissociation and Coordination: For palladium systems, research has shown that the formation of the bis-ligated Pd(Xantphos)2 species can inhibit catalysis, highlighting the slow rate of ligand dissociation as a turnover-limiting factor. chem17.com
Role of the Xanthene Backbone: The influence of the xanthene backbone's oxygen atom on catalysis is an area of active debate. The synthesis and study of analogues like XL-Xantphos, which cannot coordinate through the oxygen atom, help to decouple the effects of the bite angle from potential hemilabile interactions. researchgate.net
A more profound mechanistic understanding will enable the design of more active, stable, and selective catalysts by precisely controlling the ligand environment around the metal center.
Integration with Other Catalytic Modalities (e.g., Photoredox Catalysis)
The integration of transition metal catalysis with other activation modes, such as photoredox catalysis, represents a powerful strategy for enabling novel and challenging chemical transformations. Xantphos is being explored as a supporting ligand in these dual catalytic systems.
A significant breakthrough is the development of heteroleptic copper(I) photoredox catalysts of the type [CuI(N^N)(P^P)][PF6], where Xantphos serves as the diphosphine (P^P) ligand. acs.org These complexes exhibit favorable photophysical properties, including long excited-state lifetimes, making them highly efficient catalysts. acs.org The Xantphos-containing copper complex has proven particularly effective for the chlorotrifluoromethylation of terminal alkenes, including challenging styrene (B11656) substrates, under mild, visible-light-induced conditions. acs.org Future trends will involve designing new Xantphos-metal complexes with tailored redox and photophysical properties to expand the scope of reactions that can be achieved through this integrated approach.
Hybrid Catalytic Systems and Heterogenization Strategies
To bridge the gap between homogeneous and heterogeneous catalysis, significant effort is being directed toward the immobilization of highly effective molecular catalysts like those based on Xantphos. Heterogenization offers key advantages, including simplified catalyst separation, enhanced stability, and improved recyclability.
Two prominent strategies are emerging:
Polymer-Based Supports: Xantphos has been incorporated into porous organic polymers, specifically hyper-crosslinked polymers (HCPs), to create a solid macroligand. rsc.orgchemrxiv.org Immobilizing a ruthenium complex onto this framework yields a robust catalyst for the hydrogenation of CO2. rsc.org
Inorganic Nanoparticle Supports: Functionalized Xantphos analogues, such as N-Xantphos, have been covalently grafted onto silica-coated magnetic nanoparticles (MNPs). semanticscholar.orgmdpi.com The resulting Rh(I)-on-MNP catalyst was effective for the sequential hydroformylation and acetalization of olefins and could be easily recovered using an external magnet for reuse. semanticscholar.org
Future research will focus on developing new, more robust immobilization techniques and support materials to prevent metal leaching and catalyst degradation over multiple cycles, making these advanced materials viable for industrial applications.
| Support Material | Immobilization Strategy | Metal Center | Application | Reference |
|---|---|---|---|---|
| Porous Organic Polymer (HCP) | Incorporation into polymer backbone | Ruthenium (Ru) | CO2 Hydrogenation to Formic Acid | rsc.orgchemrxiv.org |
| Silica-Coated Magnetic Nanoparticles | Covalent grafting of N-Xantphos | Rhodium (Rh) | Sequential Hydroformylation/Acetalization | semanticscholar.orgmdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl bis diphenylphosphino xanthene (Xantphos), and what analytical techniques are critical for confirming its purity and structural integrity?
- Answer : Xantphos is synthesized via multi-step organic reactions, beginning with the formation of the 9,9-dimethylxanthene backbone, followed by introduction of diphenylphosphine groups at the 4,5-positions. Key steps include palladium-catalyzed cross-couplings or nucleophilic substitutions. Critical analytical methods include:
- ¹H/³¹P NMR spectroscopy to confirm phosphine group integration and absence of oxidized byproducts.
- X-ray crystallography for definitive structural elucidation .
- Melting point analysis (224–228°C) and HPLC to assess purity (>97%) .
- Elemental analysis to verify stoichiometry (C₃₉H₃₂OP₂) .
Q. How does Xantphos function as a ligand in transition metal-catalyzed reactions, and what are its key advantages over other bidentate phosphine ligands?
- Answer : Xantphos is a rigid, wide-bite-angle (~102–131°) bidentate phosphine ligand. Its xanthene backbone enforces a large P-M-P angle, enhancing metal center accessibility and stabilizing coordinatively unsaturated intermediates. Advantages include:
- Superior stability in oxidative/reductive conditions compared to DPEphos or BINAP .
- Enhanced catalytic activity in cross-couplings (e.g., Suzuki, Buchwald-Hartwig) due to reduced ligand dissociation .
- Solubility in organic solvents (e.g., toluene, DMSO), facilitating homogeneous catalysis .
Advanced Research Questions
Q. When optimizing reaction conditions for palladium-catalyzed cross-couplings using Xantphos, how should researchers address contradictory data regarding ligand loading and catalytic turnover numbers (TONs)?
- Answer : Contradictions often arise from:
- Substrate steric/electronic heterogeneity : Bulky substrates require lower ligand loadings (e.g., 1–2 mol%) to prevent inhibition .
- Metal-ligand ratio effects : A 1:1 Pd:Xantphos ratio maximizes TONs in allylic aminations, while excess ligand (2:1) improves selectivity in hydroformylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase oxidative addition rates but may destabilize Pd(0) intermediates .
Q. How can computational chemistry predict the coordination behavior of Xantphos with different metal centers, and what are the limitations of current models?
- Answer : Density functional theory (DFT) calculations model:
- Bite angle flexibility : Predicts optimal P-M-P angles for Rh (112°) vs. Pd (108°) complexes .
- Electronic effects : Electron-withdrawing substituents on the xanthene backbone lower LUMO energy, enhancing π-backbonding with electron-rich metals (e.g., Ni) .
- Limitations :
- Dynamic effects : Static DFT models underestimate solvent-induced ligand rearrangement .
- Spin-state variability : Multi-configurational behavior in open-shell metals (e.g., Fe) complicates predictions .
Q. What strategies can be employed to modify Xantphos for improved selectivity in asymmetric catalysis, and how do fluorinated analogs compare?
- Answer :
- Backbone fluorination : Perfluorophenyl derivatives (e.g., (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine)) enhance solubility in fluorous phases and oxidative stability, but reduce electron-donating capacity .
- Chiral modifications : Introducing chiral auxiliaries (e.g., binaphthyl groups) enables enantioselective hydroformylation, though steric bulk may limit substrate scope .
Methodological Considerations
Q. How should researchers design experiments to resolve discrepancies in reported catalytic efficiencies of Xantphos across different reaction systems?
- Answer :
- Control experiments : Compare ligand performance under identical conditions (solvent, temperature, substrate:metal ratio) .
- Mechanistic probes : Use deuterium labeling or radical traps to identify competing pathways (e.g., single-electron transfer vs. oxidative addition) .
- High-throughput screening : Test ligand libraries (e.g., Xantphos vs. t-Bu-Xantphos) to map steric/electronic effects .
Q. What safety protocols are critical when handling Xantphos in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
